2-(Aminomethyl)pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFOVOSDFLKXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442963 | |
| Record name | 2-Aminomethyl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194665-89-9 | |
| Record name | 2-Aminomethyl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aminomethyl)pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and expected analytical characterization for the novel compound 2-(Aminomethyl)pyridin-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and spectroscopic data from closely related analogs to present a robust and scientifically grounded resource for researchers in medicinal chemistry and drug development.
Proposed Synthesis
A plausible and efficient synthetic pathway to this compound is proposed in two key stages:
-
Synthesis of the Intermediate: 2-Cyano-3-hydroxypyridine: This pivotal intermediate can be prepared from commercially available 2-chloro-3-hydroxypyridine. The synthesis involves a nucleophilic substitution reaction to replace the chloro group with a cyano group.
-
Reduction of the Nitrile to the Primary Amine: The final step involves the reduction of the nitrile functionality in 2-cyano-3-hydroxypyridine to the corresponding aminomethyl group, yielding the target compound, this compound. Catalytic hydrogenation is a well-established and effective method for this transformation.
The overall proposed synthetic workflow is depicted below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for the proposed synthesis.
Synthesis of 2-Cyano-3-hydroxypyridine
Materials:
-
2-Chloro-3-hydroxypyridine
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add copper(I) cyanide (1.2 eq).
-
Heat the reaction mixture to 150 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-cyano-3-hydroxypyridine.
Synthesis of this compound
Materials:
-
2-Cyano-3-hydroxypyridine
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Celite
Procedure:
-
Dissolve 2-cyano-3-hydroxypyridine (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or by preparing the hydrochloride salt by adding a solution of HCl in diethyl ether.
Characterization
The following tables summarize the expected analytical data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | H-6 |
| ~7.1 - 7.3 | t | 1H | H-4 |
| ~6.9 - 7.1 | d | 1H | H-5 |
| ~4.0 - 4.2 | s | 2H | -CH₂NH₂ |
| ~2.5 - 3.5 | br s | 3H | -OH, -NH₂ |
Solvent: DMSO-d₆
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 | C-3 |
| ~145 - 148 | C-2 |
| ~138 - 140 | C-6 |
| ~125 - 128 | C-4 |
| ~118 - 121 | C-5 |
| ~45 - 48 | -CH₂NH₂ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1600 - 1580 | Strong | C=C and C=N stretching (pyridine ring) |
| 1480 - 1450 | Medium | C-H bending (CH₂) |
| 1250 - 1200 | Strong | C-O stretching |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 124 | [M]⁺ | Molecular ion |
| 107 | [M - NH₃]⁺ | Loss of ammonia from the aminomethyl group |
| 95 | [M - CH₂NH]⁺ | Loss of the aminomethyl radical |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Method: Electron Ionization (EI)
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
Caption: Workflow for the purification and characterization of the final product.
An In-depth Technical Guide to 2-(Aminomethyl)pyridin-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(Aminomethyl)pyridin-3-ol. Due to the limited availability of detailed experimental data for this specific compound, this document also includes information on its hydrochloride salt and discusses general synthetic approaches applicable to its preparation. The content is structured to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Structure and Identification
This compound is a pyridine derivative characterized by an aminomethyl group at the 2-position and a hydroxyl group at the 3-position. The presence of both a basic amino group and an acidic hydroxyl group, along with the pyridine ring, imparts this molecule with a unique electronic and structural profile, making it an interesting candidate for further investigation in medicinal chemistry and materials science.
Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (this compound) |
| CAS Number | 194665-89-9[1] |
| Molecular Formula | C₆H₈N₂O[1] |
| Molecular Weight | 124.14 g/mol [1] |
| SMILES | NCC1=NC=CC=C1O |
Physicochemical Properties
Detailed experimental data for the free base form of this compound is scarce in publicly available literature. However, data for the related compound, 2-Hydroxy-3-(aminomethyl)pyridine hydrochloride (which may exist as the tautomer 3-(aminomethyl)pyridin-2(1H)-one hydrochloride), provides valuable insight into its physical characteristics.
| Property | Value | Notes |
| Melting Point | 181-184 °C[2] | Data for 2-Hydroxy-3-(aminomethyl)pyridine hydrochloride (CAS: 85468-38-8)[2]. |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Not available | General aminopyridines exhibit some water solubility. |
| Appearance | Not available |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, general synthetic strategies for aminomethylpyridines can be adapted. A plausible approach involves the reduction of a suitable precursor such as a carboxylic acid, ester, or nitrile.
One potential synthetic pathway could start from 3-hydroxypyridine-2-carboxylic acid. The carboxylic acid group can be reduced to an alcohol, which is then converted to an amine. A more direct route would be the reduction of 3-hydroxypyridine-2-carbonitrile or the corresponding amide.
Below is a generalized workflow for a potential synthesis route.
Caption: Plausible synthetic workflow for this compound.
General Experimental Considerations:
-
Reduction of Carboxylic Acids/Amides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) are typically required for the direct reduction of carboxylic acids or amides to amines.
-
Reduction of Nitriles: Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) is a common method for the reduction of nitriles to primary amines.
-
Purification: Purification of the final product would likely involve column chromatography on silica gel or alumina, followed by recrystallization or distillation under reduced pressure.
Spectral Characterization (Predicted)
While specific spectral data for this compound is not available, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons, and broad signals for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.
-
¹³C NMR: The spectrum would display six distinct carbon signals corresponding to the five carbons of the pyridine ring and the one carbon of the aminomethyl group.
-
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H and N-H stretching in the region of 3200-3500 cm⁻¹, C-H stretching of the aromatic ring and the CH₂ group, and C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular weight of the compound.
Biological Activity and Potential Applications
There is no specific information in the reviewed literature regarding the biological activity or signaling pathways associated with this compound. However, the pyridine scaffold is a common motif in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4] The presence of the aminomethyl and hydroxyl functional groups provides sites for potential interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Given its structure, this compound could be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is needed to explore its biological profile.
Safety and Handling
Specific safety and handling data for this compound are not available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Based on related aminopyridine compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation.
Conclusion
This compound is a pyridine derivative with potential for applications in medicinal chemistry and drug development. While detailed experimental data for this specific compound are limited, this guide provides a summary of its known properties and structure, along with plausible synthetic approaches based on general organic chemistry principles. The information presented here is intended to serve as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related compounds. Further experimental investigation is warranted to fully characterize its physicochemical properties, develop efficient synthetic protocols, and evaluate its biological activity.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)pyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in further research. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.
Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.8 - 8.0 | d | H-6 (proton on the carbon adjacent to the ring nitrogen) |
| ~7.0 - 7.2 | t | H-4 (proton on the carbon between the two substituents) |
| ~6.8 - 7.0 | d | H-5 (proton on the carbon adjacent to the hydroxyl group) |
| ~4.0 - 4.2 | s | -CH₂- (aminomethyl group) |
| ~2.0 - 3.0 | br s | -NH₂ (amino group) |
| ~9.0 - 10.0 | br s | -OH (hydroxyl group) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C-3 (carbon bearing the hydroxyl group) |
| ~145 - 150 | C-2 (carbon bearing the aminomethyl group) |
| ~140 - 145 | C-6 (carbon adjacent to the ring nitrogen) |
| ~125 - 130 | C-4 (carbon between the two substituents) |
| ~115 - 120 | C-5 (carbon adjacent to the hydroxyl group) |
| ~45 - 50 | -CH₂- (aminomethyl group) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | O-H, N-H | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 1600 - 1450 | C=C, C=N | Ring Stretching |
| 1400 - 1200 | C-O, C-N | Stretching |
| 1200 - 1000 | In-plane C-H | Bending |
| 900 - 700 | Out-of-plane C-H | Bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 124.06 | [M]⁺ (Molecular Ion) |
| 107.06 | [M-NH₃]⁺ |
| 95.05 | [M-CH₂NH₂]⁺ |
| 78.04 | [C₅H₄N]⁺ (Pyridine ring fragment) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent will depend on the solubility of the compound and the desire to observe exchangeable protons (e.g., -OH, -NH₂).
-
¹H NMR Acquisition:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix approximately 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-300).
-
Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Logical Relationship of Spectroscopic Techniques
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Part 1: CAS Number 194665-89-9 / 2-(Aminomethyl)-3-Pyridinol
It appears there is a discrepancy in the provided information. The CAS number 194665-89-9 corresponds to the chemical compound 2-(Aminomethyl)-3-Pyridinol . However, the chemical name included in the topic description, "1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine," refers to a different molecule.
This guide will address both compounds to ensure a comprehensive response.
2-(Aminomethyl)-3-Pyridinol is a chemical compound with limited publicly available data regarding its in-depth biological activity, signaling pathways, or detailed experimental protocols. It is primarily available as a building block for chemical synthesis.
Chemical Properties
Below is a summary of the available chemical properties for 2-(Aminomethyl)-3-Pyridinol.
| Property | Value |
| CAS Number | 194665-89-9 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 2-(aminomethyl)pyridin-3-ol |
| Synonyms | 2-(Aminomethyl)-3-pyridinol |
Suppliers
This compound is available from various chemical suppliers, primarily for research and development purposes. A list of some suppliers includes:
-
BLD Pharmatech
-
Angel Pharmatech
-
ChemScence
Note: This is not an exhaustive list and availability may vary.
Due to the limited research data available for 2-(Aminomethyl)-3-Pyridinol, a detailed technical guide on its biological functions, signaling pathways, and experimental protocols cannot be provided at this time.
Part 2: 1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine and Related Compounds
The name "1-(cyclopropylcarbonyl)-4-(4-methoxyphenyl)piperazine" suggests a molecule synthesized from two key components: 1-(cyclopropylcarbonyl)piperazine and 1-(4-methoxyphenyl)piperazine . The latter is a known psychoactive compound. This section will provide a technical overview of these related piperazine derivatives.
1-(cyclopropylcarbonyl)piperazine
This compound is a chemical intermediate, notably used in the synthesis of the PARP inhibitor Olaparib.[1]
| Property | Value |
| CAS Number | 59878-57-8[2][3] |
| Molecular Formula | C₈H₁₄N₂O[2][3] |
| Molecular Weight | 154.21 g/mol [2][3] |
| IUPAC Name | cyclopropyl(piperazin-1-yl)methanone[2] |
| Boiling Point | 120 °C at 0.15 mmHg[3] |
| Density | 1.087 g/mL at 25 °C[3] |
A common synthesis method for the hydrochloride salt of 1-(cyclopropylcarbonyl)piperazine involves the deprotection of a boc-protected piperazine precursor.
The synthesis of cyclopropyl(piperazin-1-yl)methanone hydrochloride can be achieved by reacting tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate with a solution of hydrochloric acid in methanol.[4] The reaction mixture is typically stirred at room temperature overnight.[4] Following the reaction, the solvent is removed under reduced pressure to yield the product.[4]
1-(4-methoxyphenyl)piperazine (MeOPP)
1-(4-methoxyphenyl)piperazine, also known as MeOPP or pMeOPP, is a piperazine derivative with known stimulant and euphoric properties.[5]
| Property | Value |
| CAS Number | 38212-30-5[6] |
| Molecular Formula | C₁₁H₁₆N₂O[5][6] |
| Molecular Weight | 192.26 g/mol [7] |
| IUPAC Name | 1-(4-methoxyphenyl)piperazine[7] |
1-(4-methoxyphenyl)piperazine is understood to have a mixed mechanism of action, primarily affecting serotonergic and dopaminergic systems.[5] It is believed to function as a serotonin and dopamine antagonist, similar in fashion to MDMA.[5] Research has shown that it inhibits the reuptake and induces the release of monoamine neurotransmitters.[7] Additionally, piperazine derivatives are known to act as nonselective serotonin receptor agonists.[7][8]
The metabolism of 1-(4-methoxyphenyl)piperazine has been described in the literature. In humans, the cytochrome P450 enzyme CYP2D6 is responsible for the demethylation of para-methoxyphenylpiperazine to para-hydroxyphenylpiperazine.[7]
Suppliers of Piperazine Derivatives
Various suppliers offer a wide range of piperazine derivatives for research purposes. Some of these include:
-
Sigma-Aldrich
-
Cayman Chemical
-
A2B Chem
Note: This is not an exhaustive list and availability may vary.
References
- 1. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]
- 2. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Cyclopropylcarbonyl)piperazine 97 59878-57-8 [sigmaaldrich.com]
- 4. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. a2bchem.com [a2bchem.com]
- 7. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
The Potential Biological Activity of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of the pyridine derivative, 2-(Aminomethyl)pyridin-3-ol. While direct experimental data on this specific compound is limited, its structural analogy to pyridoxamine—a well-studied form of vitamin B6—provides a strong basis for predicting its pharmacological profile. This document synthesizes available information on structurally related compounds to infer the potential antioxidant, anti-glycation, and neuroprotective properties of this compound. Detailed experimental protocols for evaluating these activities are provided, alongside structured data tables and mechanistic diagrams to facilitate further research and drug development efforts.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 2-position and a hydroxyl group at the 3-position. This substitution pattern is notably similar to pyridoxamine, a naturally occurring vitamer of vitamin B6. Pyridoxamine has garnered significant interest for its therapeutic potential, primarily stemming from its ability to inhibit the formation of Advanced Glycation End-products (AGEs) and its antioxidant properties.[1][2][3][4] Given the shared structural motifs, particularly the 3-hydroxy-pyridine core and an adjacent aminomethyl group, it is hypothesized that this compound may exhibit a comparable spectrum of biological activities. This guide aims to provide a comprehensive overview of these potential activities, supported by data from analogous compounds, and to furnish researchers with the necessary experimental frameworks to validate these hypotheses.
Potential Biological Activities
Based on its structural similarity to pyridoxamine and other 3-hydroxypyridine derivatives, this compound is predicted to possess the following key biological activities:
-
Antioxidant Activity: The 3-hydroxypyridine moiety is a known scavenger of reactive oxygen species (ROS).[5][6]
-
Inhibition of Advanced Glycation End-product (AGE) Formation: The aminomethyl and hydroxyl groups are positioned to interfere with the Maillard reaction, a key pathway in AGE formation.[3][7]
-
Neuroprotective Effects: Pyridoxine and its analogs have demonstrated neuroprotective properties in various experimental models.[8][9][10]
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize key bioactivity data from its close structural analog, pyridoxamine, and other relevant pyridine derivatives.
Table 1: Antioxidant Activity of Related 3-Hydroxypyridine Compounds
| Compound | Assay | IC50 / Activity | Reference |
| Pyridoxamine | Oxygen-centered radical scavenging | Rate constants >1.0 × 10⁸ M⁻¹s⁻¹ for •OCH₃ | [2] |
| Mexidol | Chemiluminescence (phospholipid liposomes) | Highest activity among tested 3-oxypyridines | [5] |
| Emoxipin | Chemiluminescence (phospholipid liposomes) | Moderate activity | [5] |
| Proxipin | Chemiluminescence (phospholipid liposomes) | Lowest activity among tested 3-oxypyridines | [5] |
| Thiazoloylpyridine derivatives (6a, 6b) | DPPH radical scavenging | IC50 values of 79 and 92 µM, respectively | [11] |
Table 2: Anti-malarial and Antibacterial Activity of Pyridine Derivatives
| Compound/Derivative Series | Target/Organism | IC50 / MIC | Reference |
| 3,5-diaryl-2-aminopyrazine (analogue 4) | Plasmodium falciparum (K1, NF54) | 8.4 nM, 10 nM | [12] |
| 3-(pyridine-3-yl)-2-oxazolidinone (analogue 21d) | Staphylococcus aureus | MIC = 32–64 µg/mL | [13] |
Signaling Pathways and Mechanisms of Action
The anticipated biological activities of this compound are likely mediated through mechanisms analogous to those of pyridoxamine.
Inhibition of Advanced Glycation End-product (AGE) Formation
AGEs are formed through a non-enzymatic reaction between reducing sugars and proteins or lipids, known as the Maillard reaction. These products contribute to the pathology of various age-related diseases and diabetic complications. Pyridoxamine is known to inhibit AGE formation through a multi-faceted mechanism.[1][3][4] It is proposed that this compound would act similarly.
Caption: Hypothesized mechanism for AGE inhibition by this compound.
Antioxidant Activity
The 3-hydroxypyridine structure is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, and the pyridine nitrogen can participate in stabilizing the resulting radical.
Caption: Proposed antioxidant mechanism of this compound.
Experimental Protocols
The following protocols are provided as a starting point for the experimental validation of the biological activities of this compound.
Synthesis of this compound
While various synthetic routes exist for aminomethylpyridines, a common approach involves the reduction of a corresponding cyanopyridine or the amination of a halomethylpyridine. A detailed, multi-step synthesis would be required, likely starting from commercially available pyridine derivatives.
In Vitro Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a solution of DPPH in ethanol (e.g., 0.1 mM).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[14]
-
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in an intense blue color, which is measured spectrophotometrically.
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Measure the absorbance at approximately 593 nm.
-
A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.[15]
-
In Vitro Inhibition of Advanced Glycation End-products (AGEs) Formation Assay
This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs.
-
Principle: A protein (e.g., bovine serum albumin, BSA) is incubated with a reducing sugar (e.g., glucose or fructose) to induce the formation of AGEs. The characteristic fluorescence of AGEs is measured.
-
Procedure:
-
Prepare a solution of BSA (e.g., 10 mg/mL) in phosphate buffer (pH 7.4).
-
Prepare a solution of a reducing sugar (e.g., 0.5 M glucose).
-
Prepare various concentrations of this compound.
-
In a multi-well plate, mix the BSA solution, sugar solution, and the test compound.
-
Aminoguanidine can be used as a positive control.
-
Incubate the plate at 37°C for an extended period (e.g., 7 days), protected from light.
-
After incubation, measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[16]
-
Calculate the percentage of inhibition of AGE formation.
-
In Vitro Neuroprotection Assay
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Principle: A neuronal cell line (e.g., SH-SY5Y) is exposed to an oxidative insult (e.g., hydrogen peroxide or glutamate), and cell viability is measured in the presence and absence of the test compound.
-
Procedure:
-
Culture SH-SY5Y cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) or glutamate to the culture medium.
-
Incubate for 24 hours.
-
Assess cell viability using an MTT or similar assay.[17]
-
Calculate the percentage of neuroprotection relative to the untreated, stressed cells.
-
Experimental and Logical Workflows
Caption: A generalized workflow for the biological evaluation of this compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet prevalent in the literature, its structural similarity to pyridoxamine provides a strong rationale for investigating its potential as an antioxidant, an inhibitor of advanced glycation end-product formation, and a neuroprotective agent. The experimental protocols and mechanistic frameworks presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related pyridine derivatives. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the biological efficacy of this compound, which may represent a promising lead compound for the development of novel therapeutics for a range of oxidative stress- and glycation-related pathologies.
References
- 1. Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Pyridoxamine, an Inhibitor of Advanced Glycation Reactions, Also Inhib" by Joelle M. Onorato, Alicia J. Jenkins et al. [scholarcommons.sc.edu]
- 4. What is Pyridoxamine used for? [synapse.patsnap.com]
- 5. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of vitamin B6 as an antioxidant in the presence of vitamin B2-photogenerated reactive oxygen species. A kinetic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridoxamine - Wikipedia [en.wikipedia.org]
- 8. Neuroprotective actions of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]
- 16. Advanced Glycation End Products (AGEs) Assay Kit (ab273298) | Abcam [abcam.com]
- 17. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
2-(Aminomethyl)pyridin-3-ol: A Versatile Scaffolding for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)pyridin-3-ol, a unique heterocyclic compound, is emerging as a powerful and versatile building block in the landscape of modern organic synthesis. Its strategic placement of an aminomethyl group and a hydroxyl group on a pyridine core offers a trifecta of reactive sites, enabling a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and complex molecular architectures. The inherent functionalities of this molecule, combining the nucleophilicity of the amine, the reactivity of the alcohol, and the electronic properties of the pyridine ring, make it an attractive starting material for creating libraries of novel compounds for high-throughput screening and targeted drug design.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 194665-89-9 | [1][2] |
| Molecular Formula | C₆H₈N₂O | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Isomeric SMILES | C1=CC(=C(N=C1)CN)O | [3] |
| Appearance | Not specified (likely solid) | |
| Solubility | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
Spectroscopic Data (Predicted/Typical Ranges)
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring, a singlet for the methylene protons of the aminomethyl group, and broad signals for the -OH and -NH₂ protons. |
| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and one for the methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for O-H and N-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1400-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of this compound and Key Intermediates
While a direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, plausible synthetic routes can be devised based on the preparation of structurally related compounds and key intermediates.
Proposed Synthetic Pathway 1: From 2-Amino-3-hydroxypyridine
This approach involves the initial synthesis of 2-amino-3-hydroxypyridine, followed by the introduction of the aminomethyl group.
Caption: Proposed synthesis of this compound from 2-amino-3-hydroxypyridine.
Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine from Furfural [4]
-
Ring-Opening of Furfural: In a suitable reaction vessel, dissolve furfural in water. Cool the solution to 0-10 °C. Introduce chlorine or bromine gas into the solution to facilitate the ring-opening reaction.
-
Cyclization: React the resulting mixture with an ammonium sulfamate solution to yield 2-amino-3-hydroxypyridine sulfonate.
-
Hydrolysis: Hydrolyze the sulfonate salt under alkaline conditions to obtain crude 2-amino-3-hydroxypyridine.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-3-hydroxypyridine.
Proposed Synthetic Pathway 2: From 3-Hydroxypyridine
This alternative route begins with the commercially available 3-hydroxypyridine, followed by nitration, reduction, and subsequent functional group manipulation to introduce the aminomethyl group.
Caption: Proposed synthesis of this compound from 3-hydroxypyridine.
Experimental Protocol: Nitration of 3-Hydroxypyridine [5]
-
Dissolution: Dissolve 3-hydroxypyridine in concentrated sulfuric acid in a reaction vessel.
-
Nitration: Slowly add anhydrous potassium nitrate (KNO₃) in portions to the solution while maintaining a controlled temperature.
-
Reaction: Heat the mixture to allow the nitration reaction to proceed to completion.
-
Work-up: Carefully pour the reaction mixture into water and neutralize the solution with a base such as sodium bicarbonate to a pH of 4.5-7.5.
-
Isolation: The product, 3-hydroxy-2-nitropyridine, will precipitate and can be collected by filtration and then dried.
Reactivity and Synthetic Applications
The unique arrangement of functional groups in this compound allows for a wide array of chemical transformations, making it a valuable building block for constructing more complex molecules.
Caption: Reactivity map of this compound.
Reactions at the Aminomethyl Group
-
Acylation and Sulfonylation: The primary amine readily reacts with acyl halides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the steric and electronic properties of the molecule.
-
Alkylation: The amine can undergo mono- or di-alkylation with alkyl halides or other electrophiles to yield secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones under reducing conditions provides access to a wide range of N-substituted derivatives.
Reactions at the Hydroxyl Group
-
Esterification: The hydroxyl group can be esterified with carboxylic acids or their derivatives to produce esters, which can serve as prodrugs or modify the compound's solubility.
-
Etherification: Formation of ethers is possible through reactions such as the Williamson ether synthesis, allowing for the introduction of various alkyl or aryl groups.
-
Oxidation: Mild oxidation can convert the primary alcohol to an aldehyde, while stronger oxidizing agents can yield a carboxylic acid, providing further handles for synthetic elaboration.
Reactions involving the Pyridine Ring
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity of the ring towards electrophilic and nucleophilic substitution.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, under forcing conditions, substitution at positions 4 or 6 may be possible.
-
Metal-Catalyzed Cross-Coupling: If a halogen is introduced onto the pyridine ring, it can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound are found in numerous biologically active compounds. The ability to readily modify its functional groups makes it an ideal scaffold for the synthesis of compound libraries for screening against various biological targets. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6] The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (pyridine nitrogen) suggests that derivatives of this compound could be effective enzyme inhibitors or receptor ligands.
Conclusion
This compound represents a promising and under-explored building block in organic synthesis. Its multifunctional nature provides a versatile platform for the construction of a diverse array of complex molecules. The synthetic routes and reactivity patterns outlined in this guide offer a foundation for researchers to harness the potential of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further exploration of the synthesis and reactivity of this compound is warranted and is expected to unlock new avenues for the development of innovative chemical entities.
References
- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. cenmed.com [cenmed.com]
- 4. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 5. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 6. 3-Hydroxy-2-(hydroxymethyl)pyridine technical grade, 85 14173-30-9 [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and Synthesis of 2-(Aminomethyl)pyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(aminomethyl)pyridin-3-ol scaffold is a versatile heterocyclic motif that holds significant promise in medicinal chemistry. Its inherent structural features, combining a pyridine ring with aminomethyl and hydroxyl functionalities, offer multiple points for chemical modification, enabling the generation of diverse compound libraries for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis of the core this compound structure and its subsequent derivatization. It details experimental protocols for key synthetic transformations and presents quantitative data where available. Furthermore, this document explores the potential biological activities of these derivatives, drawing on the known pharmacology of related pyridine-containing compounds, and outlines potential signaling pathways that may be modulated by this class of molecules.
Introduction
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, with a significant number of approved drugs containing this heterocycle.[1][2] The pyridine ring can act as a bioisostere for other aromatic systems and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets. The this compound scaffold, in particular, presents an attractive starting point for the design of novel therapeutic agents due to its dual functional groups, which allow for a wide range of chemical modifications to explore structure-activity relationships (SAR). These modifications can fine-tune the physicochemical and pharmacokinetic properties of the resulting molecules, potentially leading to candidates for a variety of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[3]
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be approached through several synthetic routes, primarily involving the reduction of a nitrile or a related functional group at the 2-position of a 3-hydroxypyridine precursor.
Synthesis of Key Precursor: 3-Hydroxypicolinonitrile
A common and crucial intermediate for the synthesis of the target scaffold is 3-hydroxypicolinonitrile (also known as 2-cyano-3-hydroxypyridine). While commercially available, its synthesis can be achieved from simpler starting materials.
Reduction of 3-Hydroxypicolinonitrile
The conversion of the nitrile group of 3-hydroxypicolinonitrile to an aminomethyl group is a key step. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 3-Hydroxypicolinonitrile [4]
-
Materials: 3-Hydroxypicolinonitrile, Palladium on carbon (Pd/C, 10%), Methanol, Hydrochloric acid.
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-hydroxypicolinonitrile (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Add hydrochloric acid (1.1 eq) to the mixture.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude this compound hydrochloride salt.
-
The crude product can be purified by recrystallization.
-
Table 1: Representative Quantitative Data for Precursor Synthesis and Reduction
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitrile to Amine Reduction | 3-Hydroxypicolinonitrile | H₂, 10% Pd/C, HCl, Methanol, RT, 50 psi | This compound HCl | ~85-95 | [4] |
Derivatization of the this compound Scaffold
The primary amino group of this compound serves as a versatile handle for a variety of derivatization reactions, allowing for the exploration of a broad chemical space. Key derivatization strategies include N-acylation, N-alkylation (reductive amination), and the formation of ureas, thioureas, and sulfonamides.
N-Acylation
N-acylation is a common method to introduce a wide range of substituents, which can significantly impact the biological activity of the parent molecule.[5]
Generalized Experimental Protocol: N-Acylation of this compound [6]
-
Materials: this compound hydrochloride, Acyl chloride or Acid anhydride (1.1 eq), Triethylamine (2.2 eq), Dichloromethane (DCM).
-
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
N-Alkylation via Reductive Amination
Reductive amination is a powerful method for introducing alkyl groups to the primary amine.[7][8][9] This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by its reduction.
Generalized Experimental Protocol: Reductive Amination of this compound [10]
-
Materials: this compound hydrochloride, Aldehyde or Ketone (1.0 eq), Sodium triacetoxyborohydride or Sodium cyanoborohydride (1.5 eq), Triethylamine (1.1 eq), 1,2-Dichloroethane (DCE) or Methanol.
-
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) and the aldehyde or ketone (1.0 eq) in DCE or methanol.
-
Add triethylamine (1.1 eq) and stir for 30 minutes at room temperature.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are important pharmacophores that can participate in hydrogen bonding interactions with biological targets.[6][11]
Generalized Experimental Protocol: Synthesis of Urea and Thiourea Derivatives [12]
-
Materials: this compound hydrochloride, Isocyanate or Isothiocyanate (1.1 eq), Triethylamine (2.2 eq), Tetrahydrofuran (THF).
-
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in THF.
-
Add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.
-
Add the isocyanate or isothiocyanate (1.1 eq) and stir the mixture at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Synthesis of Sulfonamide Derivatives
The sulfonamide group is a key feature in many approved drugs and can be readily introduced by reacting the primary amine with a sulfonyl chloride.[3][13]
Generalized Experimental Protocol: Synthesis of Sulfonamide Derivatives [2]
-
Materials: this compound hydrochloride, Sulfonyl chloride (1.1 eq), Pyridine or Triethylamine (2.5 eq), DCM.
-
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a mixture of DCM and pyridine.
-
Cool the solution to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Table 2: Summary of Derivatization Reactions and Expected Yields (Generalized)
| Reaction Type | Reagents | Product Type | Expected Yield Range (%) |
| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl derivative | 60-95 |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl derivative | 50-90 |
| Urea Synthesis | Isocyanate, Base | N-Substituted urea | 70-98 |
| Thiourea Synthesis | Isothiocyanate, Base | N-Substituted thiourea | 70-98 |
| Sulfonamide Synthesis | Sulfonyl chloride, Base | N-Sulfonyl derivative | 60-90 |
Note: Yields are estimates based on general procedures and may vary depending on the specific substrates and reaction conditions.
Potential Biological Activities and Signaling Pathways
While specific biological data for a broad library of this compound derivatives is not extensively available in the public domain, the structural motifs present in this scaffold suggest potential for a range of biological activities. The exploration of these activities can be guided by high-throughput screening of a synthesized library against various biological targets.[14]
Potential Therapeutic Areas
-
Central Nervous System (CNS) Disorders: Pyridine-containing compounds have shown activity in the CNS.[3] Derivatives of this compound could potentially modulate neurotransmitter receptors, such as G-protein coupled receptors (GPCRs) or ion channels, making them candidates for treating neurological and psychiatric conditions.[5][15]
-
Oncology: Many kinase inhibitors incorporate a pyridine scaffold.[16][17] Derivatives of this compound could be screened for inhibitory activity against various protein kinases involved in cancer cell signaling pathways.[18][19]
-
Infectious Diseases: The pyridine nucleus is present in numerous antibacterial and antifungal agents. The synthesized derivatives could be evaluated for their antimicrobial properties.
Potential Signaling Pathways
Based on the activities of structurally related compounds, the following signaling pathways represent potential targets for this compound derivatives:
-
GPCR Signaling: As many neurotransmitter receptors are GPCRs, derivatives could be screened for agonist or antagonist activity at receptors for dopamine, serotonin, or GABA.[20][21][22]
-
Kinase Signaling Cascades: In oncology, key pathways to investigate include those regulated by receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., PI3K/Akt/mTOR, MAPK pathways).[23]
-
Bacterial Cell Wall Synthesis or DNA Gyrase: For antibacterial activity, inhibition of essential bacterial enzymes would be a primary focus.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for this compound and its derivatives.
Logical Flow for Drug Discovery
Caption: Logical workflow for the discovery of drug candidates from the derivative library.
Potential Kinase Inhibitor Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel small molecule therapeutics. The synthetic routes to the core structure and its subsequent derivatization are accessible and allow for the creation of large and diverse chemical libraries. While further biological evaluation is required to fully elucidate the therapeutic potential and mechanisms of action of these derivatives, the known pharmacology of related pyridine compounds suggests a high probability of identifying bioactive molecules with potential applications in a range of diseases. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this exciting class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABAA Receptor with Potential Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 12. [PDF] Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Anti-tumor Activity | Semantic Scholar [semanticscholar.org]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. Screening Libraries | Biomol GmbH - Life Science Shop [biomol.com]
- 15. Involvement of Cannabinoid Receptors in the Regulation of Neurotransmitter Release in the Rodent Striatum: A Combined Immunochemical and Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GPCR agonist binding revealed by modeling and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pinpointing top inhibitors for GSK3β from pool of indirubin derivatives using rigorous computational workflow and their validation using molecular dynamics (MD) simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Proposed Theoretical and Computational Investigation of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive theoretical and computational approach for the study of 2-(Aminomethyl)pyridin-3-ol. While specific experimental or computational data for this molecule is not prevalent in current literature, this document leverages established methodologies from studies on analogous aminopyridine derivatives to propose a robust research framework.[1][2][3] The protocols and expected data herein are designed to provide a thorough understanding of the molecule's structural, electronic, and spectroscopic properties, which are crucial for applications in medicinal chemistry and drug development.
Introduction
Pyridinol and aminopyridine scaffolds are key components in a wide array of pharmacologically active compounds.[1][2] The molecule this compound combines features of both, making it a molecule of significant interest. Computational chemistry provides powerful tools to predict molecular properties, elucidate structural preferences, and understand chemical reactivity, thereby accelerating the drug discovery process.[4][5]
A critical aspect of substituted pyridines is the phenomenon of tautomerism, where the molecule can exist in multiple, interconverting isomeric forms.[6][7] These tautomers can exhibit different biological activities and physicochemical properties. Therefore, a central goal of this proposed study is to determine the relative stabilities of the possible tautomers of this compound and to characterize their properties.
Proposed Computational Workflow
A multi-step computational workflow is proposed to systematically investigate the properties of this compound. This workflow, illustrated below, ensures a comprehensive analysis from initial structure optimization to the prediction of spectroscopic and electronic properties.
Tautomerism Analysis
Based on related structures like 2-aminopyridine and 3-hydroxypyridine, this compound is expected to exhibit amino-imino and keto-enol tautomerism. The primary tautomeric forms to be investigated are the canonical amino-ol form and the zwitterionic/imino-keto form. Understanding the equilibrium between these forms is vital, as it dictates the molecule's hydrogen bonding capabilities and receptor interaction profile.
Detailed Computational Protocols
The following protocols are proposed based on methods successfully applied to similar aminopyridine systems.[1][8]
Software: All quantum chemical calculations would be performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.
Geometry Optimization and Frequency Calculations:
-
Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for organic molecules.[4][9] The B3LYP hybrid functional is a robust choice for these systems.[1][10]
-
Basis Set: The Pople-style basis set, 6-311++G(d,p), is proposed. The diffuse functions (++) are important for accurately describing lone pairs and potential hydrogen bonds, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.[1]
-
Procedure: The geometries of all potential tautomers will be fully optimized without constraints. Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structures correspond to true energy minima. These calculations also provide zero-point vibrational energies (ZPVE) and other thermodynamic data for accurate relative energy calculations.
Solvation Effects:
-
Model: To simulate a biological environment, calculations should be repeated in a solvent continuum. The Polarizable Continuum Model (PCM) is a widely used and effective method. Water would be the default solvent to simulate aqueous physiological conditions.
Electronic Structure Analysis:
-
NBO Analysis: Natural Bond Orbital (NBO) analysis will be performed to investigate charge distribution, intramolecular hydrogen bonding, and hyperconjugative interactions.
-
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation properties.
-
Molecular Electrostatic Potential (ESP): ESP maps will be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[11]
Predicted Data and Analysis
The proposed computational study would generate a wealth of quantitative data. The tables below illustrate the types of results expected, with representative values drawn from studies on analogous molecules for context.
Table 1: Relative Energies of Tautomers
This table will be crucial for identifying the most stable form of the molecule in different environments. Data shown is for 2-amino-4-methylpyridine for illustrative purposes.[1]
| Tautomer | Method | Phase | Relative Energy (kcal/mol) |
| Canonical (Amino) | B3LYP/6-311++G(d,p) | Gas | 0.00 |
| Imino (trans) | B3LYP/6-311++G(d,p) | Gas | 13.60[1] |
| Imino (cis) | B3LYP/6-311++G(d,p) | Gas | 16.36 |
Table 2: Selected Optimized Geometric Parameters
This table compares key bond lengths and angles between different tautomers, providing insight into structural changes. Representative data for 2-amino-3-methylpyridine is shown.[1]
| Parameter | Method | Tautomer 1 (Amino) | Tautomer 2 (Imino - hypothetical) |
| Bond Lengths (Å) | |||
| C2-N (amino) | MP2/6-31G(d) | 1.347 | ~1.28 (expected C=N) |
| C3-O | MP2/6-31G(d) | ~1.36 (expected C-O) | ~1.23 (expected C=O) |
| N-H (amino) | MP2/6-31G(d) | 1.011[1] | N/A |
| O-H | MP2/6-31G(d) | ~0.97 | N/A |
| **Bond Angles (°) ** | |||
| C2-C3-C4 | MP2/6-31G(d) | ~118-120 | ~118-120 |
| C3-C2-N (amino) | MP2/6-31G(d) | ~116-118 | ~120-122 |
Table 3: Calculated Vibrational Frequencies
Comparison of calculated vibrational frequencies with experimental data (if available) is essential for validating the computational model. Key stretching frequencies are highlighted.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Range (cm⁻¹) |
| O-H Stretch | ~3600-3700 | 3500-3700 |
| N-H (asymm) Stretch | ~3500 | 3400-3550 |
| N-H (symm) Stretch | ~3400 | 3300-3450 |
| C=N (ring) Stretch | ~1600-1650 | 1550-1650 |
| C-O Stretch | ~1200-1250 | 1200-1300 |
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. By employing modern DFT methods, this proposed study would yield critical insights into the molecule's tautomeric preferences, geometric and electronic structure, and spectroscopic signatures. The resulting data would be invaluable for researchers in medicinal chemistry and drug development, providing a solid foundation for understanding its potential biological activity and for the rational design of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 6. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
exploring the reactivity of the aminomethyl and hydroxyl groups in 2-(Aminomethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)pyridin-3-ol is a bifunctional pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring both a nucleophilic aminomethyl group and a phenolic hydroxyl group, offers multiple avenues for chemical modification, making it a versatile scaffold for the synthesis of diverse compound libraries. Understanding the relative reactivity of these two functional groups is crucial for designing selective synthetic strategies to access novel analogues with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the reactivity of the aminomethyl and hydroxyl groups in this compound, supported by experimental data and detailed protocols for key transformations.
Core Reactivity Principles
The reactivity of this compound is governed by the interplay of its aminomethyl and hydroxyl functionalities, as well as the electronic properties of the pyridine ring. The aminomethyl group, a primary benzylic-type amine, is a potent nucleophile. The hydroxyl group, being phenolic, is less nucleophilic but can be readily deprotonated to form a more reactive phenoxide. The pyridine nitrogen, being a Lewis base, can also influence the reactivity of the substituents through its electronic effects and potential for protonation or coordination to catalysts.
pKa Values and Their Implications on Reactivity
Reactivity of the Aminomethyl Group
The primary amino group in the aminomethyl substituent is a strong nucleophile and readily participates in a variety of reactions, most notably acylation and alkylation.
N-Acylation
N-acylation of the aminomethyl group is a facile and high-yielding reaction, often proceeding with high chemoselectivity in the presence of the hydroxyl group. This selectivity is attributed to the greater nucleophilicity of the amine compared to the phenol.
Table 1: Representative Quantitative Data for N-Acylation of Aminopyridine Derivatives
| Starting Material | Acylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | None | Acetic Anhydride | < 60°C, 1 h | 95 | [1] |
| Methyl 5-amino-3-methylpicolinate | Acetyl Chloride | Pyridine | Dichloromethane | 0°C to rt, 2-12 h | 85-95 | [2] |
| 1-Boc-4-(aminomethyl)piperidine | Benzoyl Chloride | Triethylamine | Dichloromethane | 0°C to rt, 2-4 h | Not specified | [3] |
Experimental Protocol: N-Acetylation of an Aminomethylpyridine Derivative
This protocol describes a general procedure for the N-acetylation of an aminomethylpyridine derivative using acetic anhydride.
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as solvent and base)
-
Ice water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or another suitable aprotic solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography if necessary.[1][4]
-
Logical Relationship for N-Acylation
References
Methodological & Application
Application Notes and Protocols: Utilizing 2-(Aminomethyl)pyridin-3-ol as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel heterocyclic compounds using 2-(Aminomethyl)pyridin-3-ol as a key starting material. The unique arrangement of the aminomethyl and hydroxyl functionalities on the pyridine ring makes this precursor a valuable building block for constructing a variety of fused heterocyclic systems with potential applications in medicinal chemistry and drug discovery. The following protocols detail methodologies for the synthesis of oxazolo[4,5-b]pyridines and tetrahydro-1,6-naphthyridines, leveraging the inherent reactivity of the precursor.
Synthesis of Fused Oxazolo[4,5-b]pyridine Derivatives
The vicinal amino and hydroxyl groups of this compound readily undergo cyclization with phosgene equivalents, such as 1,1'-carbonyldiimidazole (CDI), to form stable oxazolopyridinone systems. This scaffold is of interest due to its presence in various biologically active molecules.
Reaction Scheme:
Caption: Synthesis of an oxazolo[4,5-b]pyridine derivative.
Experimental Protocol: Synthesis of a Fused Oxazolo[4,5-b]pyridin-2(3H)-one
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of 0.1 M.
-
Reagent Addition: Under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired oxazolo[4,5-b]pyridin-2(3H)-one derivative.
Quantitative Data Summary
| Entry | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | CDI | THF | Reflux | 5 | 75-85 (Predicted) |
Note: The yield is a predicted value based on similar reactions with analogous substrates and requires experimental validation.
Synthesis of Tetrahydro-1,6-naphthyridine Derivatives via Pictet-Spengler Reaction
The this compound can be utilized in a Pictet-Spengler type reaction, a powerful tool for the construction of tetrahydroisoquinoline and related heterocyclic systems. In this case, the pyridine ring acts as the aromatic component, leading to the formation of tetrahydro-1,6-naphthyridine derivatives.
Reaction Scheme:
Caption: Pictet-Spengler reaction for tetrahydro-1,6-naphthyridine synthesis.
Experimental Protocol: Synthesis of a Substituted Tetrahydro-1,6-naphthyridine
-
Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile, 0.2 M), add the desired aldehyde (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C for 12-24 hours. The formation of an imine intermediate followed by intramolecular cyclization occurs. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Aldehyde (R-CHO) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Formaldehyde | TFA | Acetonitrile | 80 | 18 | 60-70 (Predicted) |
| 2 | Benzaldehyde | p-TSA | Toluene | 110 | 24 | 55-65 (Predicted) |
Note: Yields are predicted based on the general efficiency of the Pictet-Spengler reaction and require experimental confirmation.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of novel heterocycles from this compound.
Caption: Workflow for synthesis and evaluation of novel heterocycles.
These protocols provide a foundation for the exploration of this compound as a precursor in the synthesis of diverse and potentially bioactive heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
Application Notes and Protocols: 2-(Aminomethyl)pyridin-3-ol in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)pyridin-3-ol is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of potent and selective enzyme inhibitors. Its unique structural features, including a pyridine ring for aromatic interactions, a basic aminomethyl group for hydrogen bonding and salt bridge formation, and a hydroxyl group that can act as a hydrogen bond donor or acceptor, make it an attractive scaffold for designing molecules that can effectively interact with enzyme active sites.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a clinically important class of drugs for the management of type 2 diabetes. The protocols outlined below are based on established synthetic methodologies for analogous aminomethylpyridine derivatives and can be adapted for the elaboration of this compound into novel DPP-4 inhibitors.
Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Background
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has made DPP-4 inhibitors a cornerstone in the treatment of type 2 diabetes.[1]
The aminomethylpyridine scaffold has emerged as a promising core for the development of novel DPP-4 inhibitors.[1][2] The primary amine of the aminomethyl group is crucial for interacting with key acidic residues in the S2 pocket of the DPP-4 active site, while the pyridine ring can engage in various interactions within the S1 pocket. The hydroxyl group on the pyridin-3-ol moiety offers an additional point for interaction or further chemical modification to optimize potency and selectivity.
Logical Workflow for Synthesizing DPP-4 Inhibitors
The synthesis of DPP-4 inhibitors from this compound can be conceptualized as a modular process. The core scaffold provides the key aminomethyl "warhead" that binds to the enzyme's active site. The synthetic strategy involves the protection of the reactive amino and hydroxyl groups, followed by functionalization of the pyridine ring or the amino group, and subsequent deprotection to yield the final inhibitor.
References
Application Notes and Protocols for 2-(Aminomethyl)pyridin-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)pyridin-3-ol is a versatile heterocyclic scaffold that holds significant promise in the field of medicinal chemistry. Its unique structural features, combining a pyridine ring with aminomethyl and hydroxyl functional groups, provide multiple points for chemical modification and interaction with biological targets. This pyridin-3-ol moiety is a key structural element in various biologically active compounds, suggesting its potential for the development of novel therapeutics.
This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and evaluation in relevant biological assays. The information is intended to guide researchers in exploring the therapeutic potential of this compound and its derivatives.
Potential Therapeutic Applications
Derivatives of the 2-aminopyridine scaffold have demonstrated a wide range of biological activities, indicating the potential for this compound to serve as a foundational structure for the development of novel inhibitors for various therapeutic targets.
Neurodegenerative Diseases
The pyridine scaffold is a common feature in molecules targeting enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Derivatives of 2-aminopyridine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural similarity of this compound to known AChE inhibitors suggests its potential in this area.
Cancer
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several pyridine-containing molecules have been identified as potent inhibitors of kinases within this pathway, such as PI3K and mTOR. The this compound scaffold could serve as a starting point for the design of novel kinase inhibitors targeting this crucial cancer-related pathway.
Quantitative Data on Related Pyridine Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related pyridine derivatives against relevant medicinal chemistry targets. This data provides a benchmark for the potential efficacy of novel compounds derived from the this compound scaffold.
| Compound Class | Target | IC50 / Ki (µM) | Reference Compound |
| Pyridine Carbamates | human Acetylcholinesterase (hAChE) | 0.153 ± 0.016 | Carbamate 8 |
| Pyrrolo-quinoline derivatives | ATM Kinase | 0.6 | DK8G557 |
| Pyrrolo-quinoline derivatives | mTOR Kinase | 0.5 | HP9912 |
| 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines | PI3Kδ | 0.0007 | Compound A8 |
| 2-amino-3-cyanopyridines | Carbonic Anhydrase I (hCA I) | 2.84 | Compound 7d |
| 2-amino-3-cyanopyridines | Carbonic Anhydrase II (hCA II) | 2.56 | Compound 7b |
Experimental Protocols
Protocol 1: Synthesis of this compound (Conceptual)
This protocol outlines a potential synthetic route to this compound, based on established methods for the synthesis of similar pyridine derivatives.
Materials:
-
2-Amino-3-hydroxypyridine
-
Paraformaldehyde
-
Hydrochloric Acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Mannich Reaction: In a round-bottom flask, dissolve 2-Amino-3-hydroxypyridine in ethanol. Add paraformaldehyde and catalytic amount of HCl. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to obtain the intermediate 2-hydroxymethyl-3-aminopyridine.
-
Reduction: The precise conversion to the target molecule would require further specific synthetic steps which are not detailed in the available literature. A possible conceptual step could involve a reduction of a corresponding nitrile or amide, which would first need to be synthesized from the hydroxymethyl intermediate. For example, conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a cyanide source and subsequent reduction.
Note: This is a conceptual protocol and would require optimization and validation in a laboratory setting.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a standard colorimetric assay to evaluate the AChE inhibitory activity of this compound and its derivatives.
Principle:
The assay is based on the reaction of acetylthiocholine (ATC) with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM).
-
Prepare a working solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a working solution of ATCI (14 mM) in phosphate buffer.
-
Prepare a working solution of AChE (1 U/mL) in phosphate buffer.
-
-
Assay in 96-well plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations (serial dilutions). For the control well, add 20 µL of the solvent (DMSO).
-
Add 20 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 5-10 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of test compound) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Proposed Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the potential mechanism of action for a this compound derivative as a kinase inhibitor within the PI3K/AKT/mTOR pathway.
Caption: Proposed inhibition of PI3K and mTOR by a this compound derivative.
Experimental Workflow for Synthesis and Screening
The following diagram outlines the general workflow for the synthesis of novel this compound derivatives and their subsequent biological screening.
Caption: General workflow for synthesis and screening of this compound derivatives.
Application Notes and Protocols for the Quantification of 2-(Aminomethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)pyridin-3-ol is a pyridine derivative of interest in pharmaceutical development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation, stability testing, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound in pharmaceutical preparations using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method is particularly suited for the analysis of trace levels of the compound.
I. HPLC-UV Method for Quantification of this compound
This method is suitable for the quantification of this compound in bulk drug substance and formulated drug products where the concentration of the analyte is relatively high.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Sample matrix (e.g., placebo formulation)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 10.0 50 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 270 nm.
3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up to the volume with methanol and mix well.
-
Centrifuge a portion of this solution at 5000 rpm for 10 minutes.
-
Dilute the supernatant with mobile phase A to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[1] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2]
Table 1: Summary of HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from placebo at the retention time of the analyte. | The analyte peak is well-resolved from placebo peaks. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 80-120% of the test concentration.[1] | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
II. LC-MS/MS Method for Quantification of this compound
This highly sensitive and selective method is ideal for the quantification of this compound at trace levels, for instance in biological matrices such as plasma or urine for pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 99.5%)
-
Internal Standard (IS), e.g., a stable isotope-labeled analog of the analyte.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological matrix (e.g., human plasma)
2. Instrumentation and Conditions
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium acetate in water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 2 2.5 80 3.0 98 4.0 98 4.1 2 | 5.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Settings
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hypothetical transitions for this compound (MW: 138.15)
-
Quantifier: 139.1 -> 122.1 (Precursor [M+H]⁺ -> Product ion)
-
Qualifier: 139.1 -> 94.1 (Precursor [M+H]⁺ -> Product ion)
-
-
Hypothetical transitions for Internal Standard
-
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, gas temperatures, and gas flows.
4. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
Method Validation Summary
The method should be validated according to regulatory guidelines for bioanalytical method validation.
Table 2: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. | Method is selective. |
| Linearity (R²) | R² ≥ 0.99 | 0.998 |
| Range | Defined by the Lower and Upper Limits of Quantification (LLOQ and ULOQ). | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | Within ±15% of the nominal concentration (±20% at LLOQ).[4] | 95.2% - 104.5% |
| Precision (RSD%) | ||
| - Intra-day | RSD ≤ 15% (≤ 20% at LLOQ) | < 8% |
| - Inter-day | RSD ≤ 15% (≤ 20% at LLOQ) | < 11% |
| LLOQ | The lowest concentration on the calibration curve with acceptable accuracy and precision. | 0.1 ng/mL |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. | Within acceptable limits. |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term). | Stable under tested conditions. |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound in plasma.
Conclusion
The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity and the nature of the sample matrix. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable data in a drug development setting.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. extranet.who.int [extranet.who.int]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for 2-(Aminomethyl)pyridin-3-ol in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The ligand 2-(aminomethyl)pyridin-3-ol is a promising but currently under-researched building block in coordination chemistry. As of this writing, there is a notable absence of published literature detailing the synthesis and application of its metal complexes. The following application notes and protocols are therefore based on established methodologies for closely related pyridine-based ligands, such as 2-(aminomethyl)pyridine and derivatives of 2-aminopyridin-3-ol. These protocols are intended to serve as a foundational guide for researchers venturing into the synthesis and exploration of metal complexes with this compound.
Ligand Profile: this compound
This compound is a versatile ligand possessing multiple donor sites: the pyridine ring nitrogen, the nitrogen of the aminomethyl group, and the oxygen of the hydroxyl group. This arrangement allows for several potential coordination modes, making it an attractive candidate for the synthesis of novel metal complexes with diverse applications.
Potential Coordination Modes:
-
Bidentate (N,N): The ligand can chelate to a metal center through the pyridine nitrogen and the aminomethyl nitrogen, forming a stable five-membered ring.
-
Tridentate (N,N,O): Under appropriate conditions, particularly with deprotonation of the hydroxyl group, the ligand can act as a tridentate chelate, coordinating through both nitrogen atoms and the oxygen atom.
Caption: Potential bidentate and tridentate coordination modes of this compound.
Application Notes (Predicted from Analogous Ligands)
Catalysis
Drawing parallels from ruthenium complexes of 2-(aminomethyl)pyridine, it is anticipated that metal complexes of this compound could serve as potent catalysts.[1] The presence of the hydroxyl group might influence the electronic properties and stability of the catalytic species. A primary area of potential application is in transfer hydrogenation reactions.
Table 1: Catalytic Performance of 2-(Aminomethyl)pyridine Ruthenium(II) Complexes in Transfer Hydrogenation of Ketones [1]
| Catalyst Precursor | Ketone | TOF (h⁻¹) at 50% Conversion | Enantiomeric Excess (ee) |
| cis-RuCl₂( (S,S)-Chiraphos)(ampy) | Acetophenone | > 100,000 | 94% |
| cis-RuCl₂( (R,S)-Josiphos)(ampy) | Acetophenone | > 100,000 | 92% |
| cis-RuCl₂( (R,R)-Diop)(ampy) | Acetophenone | > 100,000 | 85% |
ampy = 2-(aminomethyl)pyridine
Caption: A simplified, hypothetical catalytic cycle for transfer hydrogenation.
Biological and Pharmacological Applications
Schiff bases derived from 2-amino-3-hydroxypyridine have been used to synthesize metal complexes exhibiting antimicrobial and antioxidant properties.[2] It is plausible that metal complexes of this compound or its Schiff base derivatives could also demonstrate significant biological activity, making them of interest for drug development.
Table 2: Antimicrobial Activity (Inhibition Zone in mm) of Schiff Base Metal Complexes Derived from 2-Amino-3-hydroxypyridine [2]
| Complex | S. aureus | E. coli | C. albicans | F. oxysporum |
| Cu(II) Complex | 18 | 15 | 20 | 18 |
| Co(II) Complex | 16 | 13 | 18 | 16 |
| Ni(II) Complex | 15 | 12 | 17 | 15 |
| Mn(II) Complex | 14 | 11 | 16 | 14 |
| UO₂(II) Complex | 20 | 18 | 22 | 20 |
Experimental Protocols (Adapted for this compound)
General Workflow for Synthesis and Characterization
Caption: A general experimental workflow for the synthesis of new metal complexes.
Protocol 1: Synthesis of a Hypothetical Ruthenium(II) Dichloride Complex
This protocol is adapted from the synthesis of trans,cis-RuCl₂(PPh₃)₂(ampy).[1]
Objective: To synthesize a Ruthenium(II) complex with this compound.
Materials:
-
RuCl₂(PPh₃)₃ (Ruthenium(II) dichloride tris(triphenylphosphine))
-
This compound
-
Toluene, anhydrous
-
Heptane, anhydrous
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve RuCl₂(PPh₃)₃ (1.0 mmol) in anhydrous toluene (30 mL).
-
In a separate flask, dissolve this compound (1.1 mmol) in a minimal amount of warm, anhydrous toluene.
-
Add the ligand solution dropwise to the stirred solution of the ruthenium precursor at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Add anhydrous heptane (40 mL) to precipitate the product.
-
Collect the solid product by filtration under inert atmosphere, wash with heptane (2 x 10 mL), and dry in vacuo.
Expected Characterization:
-
FT-IR: Appearance of new bands corresponding to the coordinated ligand and shifts in the Ru-Cl stretching frequencies.
-
¹H and ³¹P NMR: Characteristic shifts in the proton signals of the ligand upon coordination and a singlet in the ³¹P NMR for the two equivalent PPh₃ ligands.
-
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Protocol 2: Synthesis of a Hypothetical Cu(II) Schiff Base Complex
This protocol is based on the synthesis of Schiff base complexes from 2-amino-3-hydroxypyridine.[2]
Objective: To synthesize a Copper(II) complex of a Schiff base derived from this compound.
Part A: Synthesis of the Schiff Base Ligand
Materials:
-
This compound
-
2,4-Dihydroxybenzaldehyde
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a solution of 2,4-dihydroxybenzaldehyde (1.0 mmol) in ethanol (10 mL) to the flask.
-
Add a few drops of a catalytic base (e.g., piperidine).
-
Reflux the mixture for 4-6 hours. The formation of the Schiff base may be indicated by a color change.
-
Cool the reaction mixture to room temperature. The Schiff base ligand may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Part B: Synthesis of the Cu(II) Complex
Materials:
-
Schiff base ligand from Part A
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol
Procedure:
-
Dissolve the Schiff base ligand (2.0 mmol) in hot ethanol (30 mL).
-
In a separate flask, dissolve Cu(OAc)₂·H₂O (1.0 mmol) in ethanol (20 mL).
-
Add the metal salt solution dropwise to the hot, stirred ligand solution.
-
A colored precipitate should form immediately or upon a short period of refluxing (1-2 hours).
-
Cool the mixture, collect the solid complex by filtration, wash thoroughly with ethanol, and dry in a desiccator.
Expected Characterization:
-
FT-IR: Disappearance of the C=O band from the aldehyde and appearance of a new C=N (imine) band. Shifts in the bands of the pyridine and phenolic groups upon coordination to the metal.
-
UV-Vis Spectroscopy: Appearance of d-d transition bands in the visible region, characteristic of the Cu(II) center.
-
Molar Conductance: To determine the electrolytic nature of the complex.
-
Magnetic Susceptibility: To determine the magnetic moment of the Cu(II) center.
References
Application Notes and Protocols for the Development of Antibacterial Agents Based on 2-(Aminomethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 2-(Aminomethyl)pyridin-3-ol scaffold in the development of novel antibacterial agents. The content covers the synthesis of derivatives, protocols for evaluating antibacterial efficacy, and insights into the potential mechanism of action.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The pyridine scaffold is a prominent feature in many medicinally active compounds. Specifically, derivatives of this compound and related pyridinol compounds have shown promise as potent antibacterial agents, particularly against Gram-positive bacteria. These compounds are thought to exert their effect by disrupting the bacterial cell membrane, a mechanism that can be less prone to the development of resistance compared to inhibition of specific enzymes.
Synthesis of this compound Derivatives
While a direct, detailed synthesis for this compound was not found in the immediate search, a plausible synthetic route can be adapted from methods for structurally similar compounds, such as 2-amino-3-hydroxymethyl pyridine. The following protocol is a proposed synthetic scheme.
Proposed Synthesis Protocol:
-
Starting Material: 2-Aminopyridine-3-carboxylic acid.
-
Step 1: Reduction of the Carboxylic Acid.
-
Under anhydrous and anaerobic conditions, dissolve 2-aminopyridine-3-carboxylic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice-salt bath to below 10°C.
-
Slowly add a solution of a reducing agent, such as Red-Al® (70% solution in toluene), dropwise while maintaining the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Quench the reaction by the careful dropwise addition of a saturated ammonium chloride solution.
-
Filter the resulting mixture and wash the filter cake with THF.
-
Combine the filtrates, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-hydroxymethyl pyridine.
-
-
Step 2: Conversion of Hydroxymethyl to Aminomethyl (Conceptual).
-
The resulting 2-amino-3-hydroxymethyl pyridine can then be converted to the target this compound through a series of steps, likely involving activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with an appropriate nitrogen-containing nucleophile (e.g., azide followed by reduction, or direct displacement with ammonia or a protected amine).
-
Experimental Protocols for Antibacterial Activity Assessment
The following are standard protocols for evaluating the antibacterial efficacy of synthesized this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Synthesized this compound derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
-
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Add the standardized bacterial suspension to each well.
-
Include positive controls (bacteria with a known antibiotic) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the zone of growth inhibition.
-
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Solution of the test compound of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
-
Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculate the entire surface of an MHA plate with a sterile swab to create a uniform bacterial lawn.
-
Impregnate sterile filter paper disks with a specific amount of the test compound solution and allow them to dry.
-
Place the impregnated disks on the surface of the inoculated MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
-
Data Presentation
The antibacterial activity of novel this compound derivatives should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Target Bacterium | MIC (µg/mL) | Zone of Inhibition (mm) |
| Derivative 1 | S. aureus ATCC 25923 | 4 | 18 |
| B. subtilis ATCC 6633 | 2 | 22 | |
| Derivative 2 | S. aureus ATCC 25923 | 8 | 15 |
| B. subtilis ATCC 6633 | 4 | 19 | |
| Ciprofloxacin | S. aureus ATCC 25923 | 1 | 25 |
| B. subtilis ATCC 6633 | 0.5 | 28 |
Proposed Mechanism of Action and Signaling Pathway
Derivatives of pyridinol have been shown to exhibit their antibacterial effects primarily through the disruption of the bacterial cell membrane.[1][2] This mechanism is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.
The proposed mechanism involves the insertion of the lipophilic portions of the molecule into the bacterial cytoplasmic membrane, leading to a loss of membrane integrity. This disruption can result in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow
The overall workflow for the development and evaluation of this compound-based antibacterial agents is outlined below.
Caption: Workflow for antibacterial drug development.
Conclusion
The this compound scaffold represents a promising starting point for the development of new antibacterial agents. The proposed synthetic routes and experimental protocols provided in these application notes offer a solid foundation for researchers in this field. The likely mechanism of action, involving bacterial membrane disruption, is a desirable trait in the fight against antimicrobial resistance. Further investigation into the structure-activity relationships of derivatives of this scaffold is warranted to optimize their antibacterial potency and pharmacological properties.
References
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of 2-(Aminomethyl)pyridin-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of 2-(aminomethyl)pyridin-3-ol analogs. This class of compounds holds significant potential in medicinal chemistry due to the versatile nature of the pyridine scaffold.[1][2][3] The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents based on this promising molecular framework.
General Synthetic Strategy
A versatile synthetic approach to this compound analogs allows for the introduction of diverse substituents at various positions, facilitating comprehensive SAR studies. A representative synthetic scheme is depicted below. The synthesis commences with a readily available substituted 3-hydroxypyridine, which undergoes hydroxymethylation at the 2-position. Subsequent conversion of the hydroxyl group to an amino group, followed by functionalization of the amine or other positions on the pyridine ring, yields a library of target analogs.
Application Note: Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds into potent and selective drug candidates. For the this compound scaffold, SAR exploration can focus on modifications of the aminomethyl side chain, the pyridine ring, and the hydroxyl group.
Data Presentation
The following table presents a representative, hypothetical dataset for a series of this compound analogs evaluated for their inhibitory activity against a target kinase (e.g., Glycogen Synthase Kinase-3β, a target implicated in neurodegenerative diseases and cancer).[1] This table is for illustrative purposes to demonstrate how SAR data for this class of compounds can be organized.
| Compound ID | R¹ (on Amino) | R² (at C4) | R³ (at C5) | R⁴ (at C6) | Kinase IC₅₀ (nM) |
| 1a | H | H | H | H | 5,200 |
| 1b | Methyl | H | H | H | 2,800 |
| 1c | Ethyl | H | H | H | 4,500 |
| 1d | Acetyl | H | H | H | 1,500 |
| 1e | Benzyl | H | H | H | 950 |
| 2a | H | Cl | H | H | 1,200 |
| 2b | H | F | H | H | 1,800 |
| 2c | H | Methyl | H | H | 3,500 |
| 3a | H | H | Cl | H | 800 |
| 3b | H | H | F | H | 1,100 |
| 3c | H | H | Methoxy | H | 2,300 |
| 4a | H | H | H | Cl | 4,800 |
| 4b | H | H | H | Methyl | 6,100 |
Disclaimer: The data in the table above is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical SAR
-
Substitution on the Aminomethyl Group (R¹): Small alkyl groups (e.g., methyl in 1b ) may be well-tolerated, while larger groups (e.g., ethyl in 1c ) could introduce steric hindrance, reducing activity. Acylation (acetyl in 1d ) or the introduction of an aromatic ring (benzyl in 1e ) appears to be beneficial, potentially by providing additional binding interactions within the active site of the target protein.
-
Substitution on the Pyridine Ring (R², R³, R⁴):
-
C4-Position (R²): Introduction of a halogen, such as chlorine (2a ), may enhance activity, possibly through halogen bonding or by influencing the electronics of the pyridine ring.
-
C5-Position (R³): A chloro-substituent at this position (3a ) also appears to be favorable. Electron-donating groups like methoxy (3c ) may be less beneficial.
-
C6-Position (R⁴): Substituents at the C6-position appear to be detrimental to activity, as seen with both chloro (4a ) and methyl (4b ) substitutions, possibly due to steric clashes.
-
Experimental Protocols
Synthesis of this compound (Core Scaffold)
This protocol is a representative procedure adapted from known synthetic methods for related structures.
Step 1: Synthesis of 2-(Hydroxymethyl)pyridin-3-ol
-
To a solution of 3-hydroxypyridine (1.0 eq.) in water, add aqueous formaldehyde (1.0 eq.) and a suitable base such as sodium hydroxide (1.0 eq.).
-
Heat the reaction mixture at 80-90°C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield 2-(hydroxymethyl)pyridin-3-ol.
Step 2: Synthesis of 2-(Azidomethyl)pyridin-3-ol
-
Dissolve 2-(hydroxymethyl)pyridin-3-ol (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C and add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) and stir the reaction at 0°C for 1-2 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq.).
-
Heat the reaction mixture to 60-70°C for 4-6 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(azidomethyl)pyridin-3-ol, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve 2-(azidomethyl)pyridin-3-ol (1.0 eq.) in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by a suitable method, such as crystallization or column chromatography, if necessary.
Protocol for Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.
-
Prepare a stock solution of each test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.
-
Add serial dilutions of the test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA or TR-FRET) or by measuring ATP consumption (e.g., using a luminescence-based assay like Kinase-Glo®).
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each compound by fitting the dose-response data to a suitable equation using graphing software.
Relevant Signaling Pathway
The this compound scaffold is a promising starting point for the development of inhibitors targeting various signaling pathways implicated in diseases such as cancer and neuroinflammation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
References
Application Notes and Protocols for the Scalable Synthesis of 2-(Aminomethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the scalable synthesis of 2-(Aminomethyl)pyridin-3-ol, a valuable pyridine derivative for pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the hydroxymethylation of 3-hydroxypyridine, followed by a reductive amination pathway.
Synthetic Strategy Overview
The selected synthetic route for the scalable production of this compound involves two key transformations:
-
Hydroxymethylation of 3-Hydroxypyridine: This initial step introduces a hydroxymethyl group at the 2-position of the pyridine ring to form the intermediate, 2-(Hydroxymethyl)pyridin-3-ol.
-
Reductive Amination: The intermediate is then converted to the final product, this compound, through a reductive amination process.
This strategy is designed for scalability, employing readily available starting materials and reagents suitable for industrial applications.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)pyridin-3-ol
This protocol is adapted from the literature for the synthesis of the key intermediate, 2-(Hydroxymethyl)pyridin-3-ol, from 3-hydroxypyridine[1].
Materials:
-
3-Hydroxypyridine
-
Formaldehyde solution (37% in H₂O)
-
Sodium Hydroxide (NaOH)
-
Acetic Acid
-
Water (H₂O)
-
Acetone
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 3-hydroxypyridine (1.0 eq) in water, add formaldehyde solution (1.0 eq) and sodium hydroxide (1.0 eq).
-
Heat the reaction mixture at 100°C for 12 hours.
-
Cool the mixture to room temperature.
-
Neutralize the reaction by adding acetic acid (1.0 eq).
-
Remove the water under reduced pressure.
-
Stir the resulting solid with acetone.
-
Purify the extract by silica gel column chromatography to obtain 2-(Hydroxymethyl)pyridin-3-ol as colorless crystals.
Experimental Workflow for Step 1
Caption: Workflow for the synthesis of 2-(Hydroxymethyl)pyridin-3-ol.
Step 2: Synthesis of this compound via Reductive Amination
This protocol describes the conversion of 2-(Hydroxymethyl)pyridin-3-ol to the final product. This procedure is based on established methods for the reductive amination of hydroxymethylpyridines. A patent for the synthesis of a related compound, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate from its corresponding cyano-precursor using Raney nickel catalyzed hydrogenation, suggests this catalyst is suitable for such transformations on a pyridine ring[2].
Materials:
-
2-(Hydroxymethyl)pyridin-3-ol
-
Aqueous Ammonia (28-30%)
-
Raney Nickel (50% slurry in water)
-
Hydrogen Gas (H₂)
-
Methanol
-
Diatomaceous Earth
Procedure:
-
Charge a pressure reactor with 2-(Hydroxymethyl)pyridin-3-ol, aqueous ammonia, and methanol.
-
Carefully add Raney Nickel catalyst to the reactor.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (see table below).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Scalable Synthesis Data
The following tables provide representative data for the synthesis of this compound at different scales.
Table 1: Scale-up Data for the Synthesis of 2-(Hydroxymethyl)pyridin-3-ol
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 3-Hydroxypyridine | 10.0 g | 1.0 kg |
| Formaldehyde (37%) | 8.5 mL | 0.85 L |
| Sodium Hydroxide | 4.2 g | 0.42 kg |
| Water | 42 mL | 4.2 L |
| Acetic Acid | 6.3 mL | 0.63 L |
| Reaction Time | 12 h | 12-16 h |
| Temperature | 100°C | 100°C |
| Typical Yield | 2.6 g | 0.25 kg |
| Purity (HPLC) | >95% | >95% |
Table 2: Scale-up Data for the Synthesis of this compound
| Parameter | Lab Scale (2 g) | Pilot Scale (0.2 kg) |
| 2-(Hydroxymethyl)pyridin-3-ol | 2.0 g | 0.2 kg |
| Aqueous Ammonia (28%) | 20 mL | 2.0 L |
| Methanol | 40 mL | 4.0 L |
| Raney Nickel | 0.4 g | 40 g |
| Hydrogen Pressure | 50 psi | 100-150 psi |
| Reaction Time | 8 h | 10-14 h |
| Temperature | 60°C | 70-80°C |
| Typical Yield | 1.6 g | 0.15 kg |
| Purity (HPLC) | >98% | >98% |
Safety and Handling Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, using appropriate safety equipment and procedures for handling flammable gases.
-
Raney Nickel: Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. It should be handled as a slurry and kept wet at all times.
-
Corrosive Reagents: Sodium hydroxide and acetic acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressurized Reactions: All reactions under pressure must be performed in a suitable pressure reactor, with appropriate pressure relief and monitoring systems.
Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
References
Troubleshooting & Optimization
challenges in the multi-step synthesis of 2-(Aminomethyl)pyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 2-(Aminomethyl)pyridin-3-ol. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A common strategy involves a multi-step synthesis starting from a substituted pyridine. A plausible route includes the protection of a hydroxyl group, introduction of a cyanomethyl group, reduction of the nitrile to an amine, and subsequent deprotection of the hydroxyl group. The choice of starting material and specific reagents can vary.
Q2: Why is a protecting group for the hydroxyl function often necessary?
A2: The hydroxyl group on the pyridine ring is acidic and can interfere with subsequent reactions, particularly those involving strong bases or organometallic reagents. Protecting the hydroxyl group, for instance as a benzyl ether, prevents unwanted side reactions and improves the yield of desired products.
Q3: What are the common methods for reducing the cyanopyridine intermediate to the aminomethylpyridine?
A3: Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[1][2] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or acetic acid.[1][2]
Q4: Are there any safety precautions to consider during this synthesis?
A4: Yes, several steps involve hazardous materials and conditions. For example, handling cyanide salts requires extreme caution due to their high toxicity. Reactions involving hydrogen gas under pressure must be conducted in appropriate equipment and with proper safety measures. Always consult the Safety Data Sheet (SDS) for all reagents and follow standard laboratory safety protocols.
Troubleshooting Guides
Step 1: Protection of 2-Chloro-3-hydroxypyridine
Issue: Incomplete reaction or low yield of the protected product (e.g., 3-(Benzyloxy)-2-chloropyridine).
| Possible Cause | Troubleshooting Suggestion |
| Inactive benzylating agent | Use a fresh bottle of benzyl bromide or benzyl chloride. |
| Insufficient base | Ensure at least a stoichiometric amount of a suitable base (e.g., K₂CO₃, NaH) is used to deprotonate the hydroxyl group. |
| Low reaction temperature | Gently heating the reaction mixture may improve the reaction rate. |
| Improper solvent | Use a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction. |
Step 2: Cyanation of 3-(Benzyloxy)-2-chloropyridine
Issue: Low yield of the cyanation product (2-Cyano-3-(benzyloxy)pyridine).
| Possible Cause | Troubleshooting Suggestion |
| Poor reactivity of the chloro-pyridine | Consider using a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., dppf) to facilitate the cyanation. |
| Decomposition of the cyanide reagent | Use a high-quality cyanide source (e.g., Zn(CN)₂, KCN) and ensure anhydrous reaction conditions. |
| Side reactions | Optimize the reaction temperature; high temperatures can lead to decomposition. |
Step 3: Reduction of 2-Cyano-3-(benzyloxy)pyridine
Issue: Incomplete reduction or formation of byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst poisoning | The pyridine nitrogen can sometimes inhibit the catalyst. Adding a small amount of a strong acid like HCl can prevent this.[3] |
| Dehalogenation (if applicable) | If starting with a halogenated precursor, dehalogenation can be a side reaction. Using a catalyst inhibitor or carefully selecting the catalyst and conditions can minimize this.[2] |
| Formation of secondary or tertiary amines | This can occur due to over-alkylation. Using a large excess of ammonia or conducting the reaction in the presence of an acid can favor the formation of the primary amine. |
| Low hydrogen pressure | Ensure adequate hydrogen pressure as per the protocol. For some substrates, higher pressures may be required.[4] |
Step 4: Deprotection of 2-(Aminomethyl)-3-(benzyloxy)pyridine
Issue: Incomplete removal of the benzyl protecting group.
| Possible Cause | Troubleshooting Suggestion |
| Inactive catalyst | Use fresh palladium on carbon (Pd/C) catalyst. |
| Insufficient hydrogen | Ensure a continuous supply of hydrogen and adequate stirring to facilitate the reaction. |
| Reaction conditions not optimal | The deprotection is typically carried out in a protic solvent like methanol or ethanol. The reaction time may need to be extended. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Cyanopyridine Derivative
-
In a pressure vessel, dissolve the 2-cyanopyridine derivative (1 equivalent) in methanol.
-
Add a catalytic amount of 5% Palladium on charcoal (Pd/C).
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If catalyst poisoning is a concern, add a stoichiometric amount of concentrated hydrochloric acid.[2][3]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atmospheres).[2]
-
Stir the reaction mixture at room temperature for the specified time (e.g., 4-24 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as crystallization or column chromatography.
Visualizations
Caption: Proposed multi-step synthesis workflow for this compound.
References
- 1. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents [patents.google.com]
optimizing reaction conditions for the synthesis of 2-(Aminomethyl)pyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(Aminomethyl)pyridin-3-ol. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent and logical synthetic strategy involves a two-step process. The first step is the synthesis of the key intermediate, 3-hydroxy-2-pyridinecarbonitrile. The second step is the reduction of the nitrile functionality to the desired aminomethyl group.
Q2: How can the precursor, 3-hydroxy-2-pyridinecarbonitrile, be synthesized?
A2: 3-Hydroxy-2-pyridinecarbonitrile can be prepared via several methods. A common approach is the cyanation of an activated 3-hydroxypyridine derivative. One possible route involves the formation of 3-hydroxypyridine-N-oxide, followed by treatment with a cyanide source. Another potential method is the nucleophilic substitution of a suitable leaving group, such as a halogen, from the 2-position of a 3-hydroxypyridine ring (e.g., from 2-chloro-3-hydroxypyridine).[1][2]
Q3: Which methods are suitable for the reduction of 3-hydroxy-2-pyridinecarbonitrile?
A3: The nitrile group can be reduced to a primary amine using various methods. Catalytic hydrogenation is a widely used and economical approach, employing catalysts such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide.[3] Chemical reduction using hydride reagents like Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF) is also effective.[4]
Q4: What are the potential side reactions during the catalytic hydrogenation of the nitrile group?
A4: The primary side reactions during catalytic hydrogenation of nitriles are the formation of secondary and tertiary amines.[3] This occurs when the intermediate imine reacts with the already formed primary amine product.[4] Over-reduction of the pyridine ring to a piperidine ring can also occur under harsh conditions.
Q5: How can the formation of secondary and tertiary amine byproducts be minimized?
A5: The formation of these byproducts can be suppressed by several strategies. The choice of catalyst is crucial, with cobalt boride showing good selectivity for the primary amine.[3] Additionally, conducting the reaction in the presence of ammonia or ammonium hydroxide can help minimize the formation of secondary and tertiary amines.[4]
Q6: What are the safety precautions when working with reagents like Lithium aluminum hydride (LiAlH₄)?
A6: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents to release flammable hydrogen gas.[5][6] All reactions involving LiAlH₄ must be conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon atmosphere). Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, must be worn. A proper quenching procedure must be followed to safely neutralize any excess reagent.
Troubleshooting Guides
Part 1: Synthesis of 3-Hydroxy-2-pyridinecarbonitrile (Precursor)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no yield of 3-hydroxy-2-pyridinecarbonitrile | Incomplete activation of the pyridine ring (if using N-oxide route). | Ensure complete formation of the N-oxide before proceeding with cyanation. Monitor the reaction by TLC or LC-MS. |
| Poor reactivity of the starting material (e.g., 2-chloro-3-hydroxypyridine). | Increase the reaction temperature or try a more polar aprotic solvent like DMF or DMSO. Consider using a phase-transfer catalyst if applicable.[7] | |
| Decomposition of the product under harsh reaction conditions. | Perform the reaction at a lower temperature for a longer duration. | |
| Formation of multiple unidentified byproducts | Side reactions due to high temperatures or incorrect stoichiometry. | Optimize the reaction temperature and ensure precise stoichiometry of reagents. Purify the starting materials to remove any impurities that might interfere with the reaction. |
| Hydrolysis of the nitrile group to a carboxylic acid or amide. | Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible. |
Part 2: Reduction of 3-hydroxy-2-pyridinecarbonitrile to this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reduction of the nitrile group | Catalyst poisoning. | Ensure the starting material and solvent are free of sulfur-containing compounds or other known catalyst poisons. Use a fresh batch of catalyst. |
| Insufficient catalyst loading or hydrogen pressure. | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). If using a hydrogenation reactor, increase the hydrogen pressure.[8] | |
| Poor solubility of the starting material. | Choose a solvent in which the starting material is more soluble at the reaction temperature. A co-solvent system might be beneficial. | |
| Low yield of the desired primary amine with significant formation of secondary/tertiary amines | Reaction conditions favoring the formation of byproducts. | Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.[4] Optimize the catalyst; Raney Nickel is often a good choice for minimizing these byproducts.[9] |
| Reaction temperature is too high. | Lower the reaction temperature. While this may increase the reaction time, it can improve selectivity for the primary amine. | |
| Reduction of the pyridine ring | Overly active catalyst or harsh reaction conditions (high temperature and pressure). | Switch to a less active catalyst (e.g., from PtO₂ to Pd/C). Reduce the hydrogen pressure and reaction temperature.[10] |
| Difficulty in isolating the product | The product may be highly soluble in the reaction solvent or form a salt. | After the reaction, adjust the pH of the solution to the isoelectric point of the product to facilitate precipitation. If the product is in a salt form, neutralize it with a suitable base before extraction. Consider using ion-exchange chromatography for purification. |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxy-2-pyridinecarbonitrile (Hypothetical)
-
Reagents: Copper(I) cyanide (CuCN), Dimethylformamide (DMF)
-
Procedure:
-
To a stirred solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add CuCN (1.2 eq).
-
Heat the reaction mixture at 120-140 °C under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to decompose the copper cyanide complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-hydroxy-2-pyridinecarbonitrile.
-
Protocol 2: Catalytic Hydrogenation of 3-Hydroxy-2-pyridinecarbonitrile
-
Starting Material: 3-Hydroxy-2-pyridinecarbonitrile
-
Reagents: Raney Nickel (50% slurry in water), Anhydrous ethanol, Ammonia solution
-
Procedure:
-
In a hydrogenation vessel, add 3-hydroxy-2-pyridinecarbonitrile (1.0 eq) and anhydrous ethanol.
-
Add a solution of ammonia in ethanol (e.g., 7N).
-
Carefully add a catalytic amount of Raney Nickel (washed with anhydrous ethanol) under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Visualizations
References
- 1. 2-氯-3-羟基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. 2. LiAlH4 | PPT [slideshare.net]
- 7. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
overcoming low yield in the synthesis of 2-(Aminomethyl)pyridin-3-ol
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may lead to low yields or impurities during the synthesis of this compound.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TROUBLE-001 | Low yield in the reduction of 2-cyanopyridin-3-ol to this compound | 1. Catalyst poisoning: The pyridine nitrogen or the hydroxyl group can coordinate to the catalyst surface, reducing its activity. 2. Incomplete reaction: Insufficient reaction time, temperature, or hydrogen pressure. 3. Side reactions: Hydrogenolysis of the C-OH bond or over-reduction of the pyridine ring. | 1. Catalyst selection: Use a catalyst less prone to poisoning, such as Rh/C or a modified Pd/C. Consider using a catalyst inhibitor to prevent side reactions. 2. Optimize reaction conditions: Increase hydrogen pressure (e.g., 50-100 psi), prolong reaction time, and ensure efficient stirring. Monitor the reaction by TLC or LC-MS. 3. Protecting groups: Protect the hydroxyl group as a benzyl ether or a silyl ether prior to reduction to prevent catalyst inhibition and side reactions. |
| TROUBLE-002 | Formation of byproducts during the conversion of 2-(hydroxymethyl)pyridin-3-ol to this compound | 1. Intramolecular reactions: The hydroxyl and aminomethyl groups can react with each other under certain conditions. 2. Over-alkylation (if using alkyl halides for amination): The primary amine product can react further to form secondary and tertiary amines. 3. Mitsunobu reaction issues: If using a Mitsunobu reaction, common side products include the elimination of the activated alcohol or reaction with the azodicarboxylate. | 1. Use of protecting groups: Protect the hydroxyl group before introducing the amino group. A benzyl ether is a good option as it can be removed by hydrogenolysis in the final step. 2. Stepwise amination: A robust method is to convert the alcohol to a good leaving group (e.g., tosylate or mesylate), followed by displacement with a protected amine equivalent (e.g., sodium azide followed by reduction, or Gabriel synthesis). 3. Optimize Mitsunobu conditions: Ensure the nucleophile (e.g., phthalimide, hydrazoic acid) is sufficiently acidic. Pre-forming the betaine by adding the azodicarboxylate to the phosphine before adding the alcohol and nucleophile can sometimes improve yields.[1][2] |
| TROUBLE-003 | Difficulty in purifying the final product | 1. High polarity and water solubility: The presence of both a hydroxyl and an amino group makes the compound very polar and potentially difficult to extract from aqueous solutions. 2. Contamination with catalyst residues: If catalytic hydrogenation is used, residual metal can contaminate the product. 3. Co-elution with starting materials or byproducts: Similar polarities of the desired product and impurities can make chromatographic separation challenging. | 1. Salt formation: Convert the product to its hydrochloride or hydrobromide salt to facilitate precipitation and isolation. 2. Ion-exchange chromatography: This technique is effective for separating polar, ionizable compounds from non-polar impurities and catalyst residues. 3. Recrystallization: If a crystalline product or salt is obtained, recrystallization from a suitable solvent system (e.g., methanol/ether, ethanol/water) can be an effective purification method. |
| TROUBLE-004 | Low yield in the formation of the 2-cyanopyridin-3-ol precursor via Sandmeyer reaction | 1. Decomposition of the diazonium salt: Pyridine-based diazonium salts can be less stable than their benzene-based counterparts. 2. Side reactions: The hydroxyl group can participate in side reactions under the acidic conditions of the Sandmeyer reaction. | 1. Control temperature: Perform the diazotization and cyanation at low temperatures (0-5 °C) to minimize decomposition. 2. Protecting group: Protect the hydroxyl group before performing the Sandmeyer reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective strategy involves a two-step process starting from a suitable precursor. The first step is the synthesis of 2-cyanopyridin-3-ol. This can be achieved through methods like the Sandmeyer reaction on 2-aminopyridin-3-ol or by nucleophilic substitution of a halogen on a 2-halopyridin-3-ol with a cyanide salt. The second step is the catalytic hydrogenation of the 2-cyanopyridin-3-ol to yield the final product, this compound.
Q2: Why is the use of protecting groups recommended for this synthesis?
A2: The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the pyridine ring makes the molecule susceptible to side reactions. The hydroxyl group can act as a nucleophile and can also poison hydrogenation catalysts. The primary amine is also nucleophilic and can undergo further reactions. Protecting these functional groups at appropriate stages of the synthesis can prevent these unwanted reactions and significantly improve the overall yield and purity of the final product.
Q3: What are suitable protecting groups for the hydroxyl and amino functions in this synthesis?
A3: For the hydroxyl group, a benzyl ether is a good choice as it is stable under many reaction conditions and can be easily removed by catalytic hydrogenation, which can be performed concurrently with the reduction of the nitrile group if that is the chosen synthetic route. For the amino group, a tert-butyloxycarbonyl (Boc) group is commonly used. It is stable to many reaction conditions used in pyridine chemistry and can be removed under acidic conditions.
Q4: I am having trouble with the final purification. What is the best way to isolate pure this compound?
A4: Due to its high polarity, purification can be challenging. A highly effective method is to convert the final product into its hydrochloride salt. This is typically achieved by treating a solution of the amine in a suitable solvent (e.g., methanol or isopropanol) with a solution of HCl in the same solvent or with gaseous HCl. The resulting hydrochloride salt often precipitates and can be collected by filtration, providing a crystalline and more easily handled solid. This also aids in removing non-basic impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Cyanopyridin-3-ol
Step 1: Synthesis of 2-Cyanopyridin-3-ol (Hypothetical protocol based on general procedures)
-
From 2-Chloro-3-hydroxypyridine: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add copper(I) cyanide (1.2 eq). Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC. Upon completion, cool the reaction mixture, and pour it into an aqueous solution of sodium cyanide. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Catalytic Hydrogenation of 2-Cyanopyridin-3-ol
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To a solution of 2-cyanopyridin-3-ol (1.0 eq) in methanol or ethanol containing hydrochloric acid (1.1 eq), add 10% Palladium on carbon (5-10 mol%).
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Pressurize the reaction vessel with hydrogen gas (50-100 psi).
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Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride salt.
-
The crude salt can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Protocol 2: Synthesis via 2-(Hydroxymethyl)pyridin-3-ol (Hypothetical protocol based on general procedures)
Step 1: Protection of the hydroxyl group of 2-(Hydroxymethyl)pyridin-3-ol
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Dissolve 2-(hydroxymethyl)pyridin-3-ol (1.0 eq) in anhydrous THF.
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Add sodium hydride (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.
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Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction carefully with water and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 3-(benzyloxy)-2-(hydroxymethyl)pyridine.
Step 2: Conversion of the alcohol to the amine (via Mitsunobu reaction)
-
Dissolve 3-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF.
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Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Concentrate the reaction mixture and purify by column chromatography to isolate the phthalimide intermediate.
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Treat the phthalimide intermediate with hydrazine hydrate in ethanol at reflux to remove the phthalimide group and yield 3-(benzyloxy)-2-(aminomethyl)pyridine.
Step 3: Deprotection of the benzyl group
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Dissolve the 3-(benzyloxy)-2-(aminomethyl)pyridine in methanol and add 10% Pd/C.
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Stir the mixture under a hydrogen atmosphere (1 atm or higher) until the deprotection is complete (monitored by TLC).
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Filter the catalyst and concentrate the filtrate to obtain the crude this compound.
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Purify as described in Protocol 1, Step 2.
Visualizations
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: A logical troubleshooting workflow for overcoming low yield and purity issues.
References
side-product formation in 2-(Aminomethyl)pyridin-3-ol synthesis and mitigation strategies
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access frequently asked questions, and find detailed experimental protocols related to the formation of side-products and strategies for their mitigation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when starting from 3-hydroxypyridine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic route involves the reduction of a suitable precursor, typically 3-hydroxypyridine-2-carbonitrile or a protected derivative. Catalytic hydrogenation is a widely used method for this transformation.
Q2: What are the primary side-products observed during the catalytic hydrogenation of 3-hydroxypyridine-2-carbonitrile?
A2: The primary side-products arise from over-reduction of the pyridine ring and reactions involving the hydroxyl group. Key impurities can include:
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2-(Aminomethyl)piperidin-3-ol: Resulting from the complete saturation of the pyridine ring.
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2-(Aminomethyl)pyridine: Formed via a dehydroxylation side reaction.
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Piperidine derivatives: Further reduction or rearrangement products of the piperidine ring.
Q3: My reaction is showing incomplete conversion of the starting nitrile. What are the likely causes and solutions?
A3: Incomplete conversion can be due to several factors:
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Catalyst Activity: The catalyst (e.g., Palladium on carbon, Raney Nickel) may be deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by impurities in the starting material or solvent can also be a cause.
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Hydrogen Pressure: The hydrogen pressure may be insufficient for the reaction to proceed to completion. Increasing the pressure within safe limits for your equipment can improve conversion.
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Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature. However, be cautious as higher temperatures can also promote side-product formation.
Troubleshooting Guide: Side-Product Formation
| Observed Issue | Potential Cause(s) | Recommended Mitigation Strategies |
| High levels of 2-(Aminomethyl)piperidin-3-ol (Over-reduction) | - Harsh reaction conditions (high temperature, high pressure).- Highly active catalyst (e.g., Rhodium-based catalysts). | - Optimize reaction conditions: use lower temperature and pressure.- Select a catalyst with higher selectivity, such as Palladium on carbon (Pd/C) or Raney Nickel.[1] - Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of 2-(Aminomethyl)pyridine (Dehydroxylation) | - Acidic reaction conditions.- Certain catalysts can promote hydrogenolysis of the C-OH bond. | - Perform the reaction under neutral or slightly basic conditions. The use of an acetic acid solvent with Raney Nickel has been shown to minimize dechlorination in a similar synthesis, suggesting it may also prevent dehydroxylation.[1] - Screen different catalysts to find one that minimizes dehydroxylation. |
| Formation of unidentified polar impurities | - Dimerization or polymerization of the starting material or product, especially under basic conditions. | - Control the reaction concentration to minimize intermolecular reactions.- Optimize the pH of the reaction mixture. |
| Low overall yield despite complete conversion | - Adsorption of the product onto the catalyst surface.- Product degradation under the reaction conditions. | - After filtration of the catalyst, wash it thoroughly with a polar solvent (e.g., methanol) to recover adsorbed product.- Use milder reaction conditions to prevent product degradation. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via catalytic hydrogenation of 3-hydroxypyridine-2-carbonitrile, including a method for mitigating a common dehalogenation side-product which can be adapted for dehydroxylation.
Protocol 1: General Catalytic Hydrogenation of 3-Hydroxypyridine-2-carbonitrile
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Materials:
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3-Hydroxypyridine-2-carbonitrile
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Catalyst (e.g., 10% Pd/C, Raney Nickel)
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Solvent (e.g., Methanol, Ethanol, Acetic Acid)
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Hydrogen gas
-
-
Procedure:
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In a suitable hydrogenation vessel, dissolve 3-hydroxypyridine-2-carbonitrile in the chosen solvent.
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Carefully add the catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
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Seal the vessel and purge with hydrogen gas several times.
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Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
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Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).
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Monitor the reaction progress by techniques such as TLC, HPLC, or GC.
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Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Wash the catalyst pad with fresh solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by crystallization or column chromatography.
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Protocol 2: Mitigation of Dechlorination in a Related Synthesis (Adaptable for Dehydroxylation)
This protocol for the synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate highlights the use of Raney Nickel in acetic acid to minimize dechlorination, a strategy that could be effective for preventing dehydroxylation in the synthesis of this compound.[1]
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Materials:
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2-cyano-3-chloro-5-trifluoromethylpyridine (as a model substrate)
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Raney Nickel
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Acetic Acid
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Hydrogen gas
-
-
Procedure:
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Charge a reaction vessel with 2-cyano-3-chloro-5-trifluoromethylpyridine and acetic acid.
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Add Raney Nickel catalyst.
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Pressurize the vessel with hydrogen to a low pressure (e.g., 0.8 MPa).
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Heat the reaction mixture to a controlled temperature (e.g., 60 °C).
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Maintain the reaction under these conditions for a specified time (e.g., 8 hours).
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After cooling and venting, filter the catalyst.
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Concentrate the mother liquor and crystallize the product from a suitable solvent (e.g., heptane).[1]
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Quantitative Data Summary
The following table summarizes the yield and purity data from a related synthesis, demonstrating the effectiveness of a specific mitigation strategy.
| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Purity (Dechlorination Impurity) | Reference |
| 2-cyano-3-chloro-5-trifluoromethylpyridine | Raney Nickel | Acetic Acid | 0.8 MPa H₂, 60 °C, 8h | 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate | 97.5% | 99.9% (0%) | [1] |
| 2-cyano-3-chloro-5-trifluoromethylpyridine | Raney Nickel | Acetic Acid | 0.8 MPa H₂, 60 °C, 8h | 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate | 85.3% | 91.6% (7.0%) | [1] |
Visual Diagrams
Logical Workflow for Troubleshooting Side-Product Formation
References
stability issues of 2-(Aminomethyl)pyridin-3-ol in different solvents and pH
This technical support center provides guidance on the stability of 2-(Aminomethyl)pyridin-3-ol in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and proactively address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, the type of solvent used, temperature, light exposure, and the presence of oxidizing agents. The molecule possesses both an aminomethyl group and a hydroxyl group on a pyridine ring, making it susceptible to both acidic and basic hydrolysis, as well as oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is advisable to store this compound as a solid at low temperatures (e.g., -20°C to 4°C) in a tightly sealed container, protected from light and moisture. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.
Q3: In which solvents is this compound expected to be most and least stable?
A3: While specific data for this compound is limited, generally, aprotic solvents of low polarity would likely offer the best stability for storage of the dissolved compound. Protic solvents, especially water, can participate in degradation reactions, particularly at non-neutral pH. The stability in aqueous solutions is expected to be highly pH-dependent.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1][2] This method should be capable of separating the parent compound from any potential degradation products.[1] Coupling HPLC with mass spectrometry (HPLC-MS) can aid in the identification of the degradants.[1][2]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the chromatogram of my this compound sample.
-
Possible Cause: This may indicate that the compound has degraded.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound and any solutions have been stored under the recommended conditions (cool, dark, and dry).
-
Review Sample Preparation: Ensure that the solvents used are of high purity and that the sample was not exposed to high temperatures or extreme pH for a prolonged period during preparation.[1]
-
Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed to intentionally degrade the compound and compare the resulting chromatograms.[1]
-
Issue 2: The purity of the this compound sample appears to decrease over time, even with proper storage.
-
Possible Cause: The compound may be inherently unstable under the chosen storage conditions, or it may be sensitive to trace impurities in the solvent or atmosphere.
-
Troubleshooting Steps:
-
Re-evaluate Storage: Consider storing the solid compound at a lower temperature (e.g., -80°C) and under an inert atmosphere (e.g., argon or nitrogen).
-
Use Fresh Solutions: Always prepare solutions of this compound fresh before use.
-
Solvent Selection: If working with solutions, assess the stability in different solvents to identify one that minimizes degradation.
-
Experimental Protocols
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[3][4] The following are generalized protocols based on International Council for Harmonisation (ICH) guidelines that can be adapted for this compound.[4]
1. Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with 0.1 M sodium hydroxide before analysis by HPLC.[1]
-
-
Base Hydrolysis:
-
Prepare a solution of this compound as described above.
-
Add an equal volume of 0.1 M sodium hydroxide.[1]
-
Follow steps 3-5 from the acid hydrolysis protocol, neutralizing the samples with 0.1 M hydrochloric acid before analysis.
-
2. Oxidative Degradation
-
Prepare a solution of this compound.
-
Add an equal volume of a 3% hydrogen peroxide solution.
-
Maintain the mixture at room temperature for 24 hours, protected from light.
-
Withdraw and analyze samples at appropriate time intervals.
3. Photolytic Degradation
-
Place a solid sample and a solution of this compound in transparent containers.
-
Expose the samples to a light source with a specified output (e.g., consistent with ICH Q1B guidelines).
-
Keep a control sample in the dark at the same temperature.
-
Analyze the samples at predetermined time points.
4. Thermal Degradation
-
Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C) for a set duration (e.g., 48 hours).
-
Withdraw samples at different times and prepare solutions for analysis.
Data Presentation
The results from forced degradation studies should be summarized to facilitate comparison. The following tables present hypothetical data to illustrate how the stability of this compound might be reported.
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours.
| Solvent | Initial Purity (%) | Purity after 48h (%) | % Degradation | Appearance of Degradants (HPLC) |
| Acetonitrile | 99.8 | 99.5 | 0.3 | Minor peak at RRT 0.8 |
| Methanol | 99.7 | 98.2 | 1.5 | Two minor peaks at RRT 0.75 and 0.9 |
| Water | 99.9 | 95.1 | 4.8 | Major peak at RRT 0.6 |
| DMSO | 99.8 | 99.7 | 0.1 | No significant degradants |
Table 2: Hypothetical pH Stability of this compound in Aqueous Buffer at 40°C over 24 hours.
| pH | Initial Purity (%) | Purity after 24h (%) | % Degradation |
| 2.0 (HCl) | 99.6 | 85.3 | 14.3 |
| 4.5 (Acetate) | 99.7 | 96.1 | 3.6 |
| 7.0 (Phosphate) | 99.8 | 98.9 | 0.9 |
| 9.0 (Borate) | 99.5 | 92.4 | 7.1 |
| 12.0 (NaOH) | 99.7 | 78.9 | 20.8 |
Visualizations
The following diagrams illustrate the general workflow for a forced degradation study and potential degradation pathways for this compound.
References
troubleshooting spectroscopic analysis of 2-(Aminomethyl)pyridin-3-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)pyridin-3-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why are the -OH and -NH₂ proton signals in my ¹H NMR spectrum broad or not visible?
Answer: The protons on the hydroxyl (-OH) and aminomethyl (-NH₂) groups are "exchangeable protons." They can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water, or with deuterium from deuterated solvents like methanol-d₄ or D₂O.[1] This exchange can lead to signal broadening or the signal disappearing entirely from the spectrum.
-
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. Use freshly opened solvents or dry them using molecular sieves.
-
Use a Non-Exchanging Solvent: Solvents like DMSO-d₆ can slow down the proton exchange rate, allowing you to observe the -OH and -NH₂ protons as distinct signals, often with visible coupling.[1]
-
D₂O Shake: To confirm the identity of these peaks, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons should disappear as the protons are replaced by deuterium.
-
Question 2: The chemical shifts of my aromatic protons don't match the literature values for pyridine. Why?
Answer: The chemical shifts of protons on a pyridine ring are highly sensitive to the electronic effects of substituents and the solvent used. The electron-donating hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups on this compound will cause the ring protons to shift, typically to a higher field (lower ppm) compared to unsubstituted pyridine.[2] Furthermore, protonation of the pyridine nitrogen in acidic conditions or by hydrogen bonding with the solvent can significantly shift the signals downfield.[2]
-
Troubleshooting Steps:
-
Check pH and Solvent: Ensure your sample is free from acidic impurities. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆ vs. D₂O) will influence the chemical shifts due to different solvent-solute interactions.[3][4]
-
Verify Structure with 2D NMR: Use 2D NMR techniques like COSY and HSQC to confirm the connectivity between protons and carbons, which will help in assigning the correct aromatic signals.
-
Question 3: My sample seems to be impure based on the NMR spectrum. What are common impurities?
Answer: Impurities can arise from the synthesis process or degradation of the sample.[5] Common impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.[6]
-
Residual Solvents: Solvents used during synthesis or purification (e.g., methanol, ethanol, ethyl acetate).[7]
-
Side-Products: Isomers or products from side reactions.
-
Degradation Products: The compound may degrade via oxidation or other pathways, especially if not stored properly.[5][6]
-
Troubleshooting Steps:
-
Analyze Starting Materials: Run NMR spectra of your starting materials to identify their characteristic peaks.
-
Check for Common Solvents: Compare peaks in your spectrum to known chemical shifts of common laboratory solvents.
-
Purify the Sample: If impurities are present, re-purify your sample using techniques like recrystallization or column chromatography.
-
Infrared (IR) Spectroscopy
Question 1: My IR spectrum has very broad peaks in the 3200-3500 cm⁻¹ region. Is this normal?
Answer: Yes, this is expected for this compound. This broad absorption is characteristic of the O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the primary amine group.[8] The broadening is due to hydrogen bonding between molecules. The N-H stretch of a primary amine often appears as a doublet (two sharp peaks) within this broad O-H band.[9]
-
Troubleshooting Steps:
-
Check Sample Concentration: If preparing a solution, concentration can affect the extent of hydrogen bonding and thus the shape of the broad peak.
-
Ensure Sample is Dry: A "wet" sample containing water will show a very broad O-H stretch around 3400 cm⁻¹. Ensure your sample and KBr (if making a pellet) are thoroughly dry.
-
Question 2: I am not seeing sharp, well-defined peaks in the fingerprint region (below 1500 cm⁻¹). What could be the issue?
Answer: Poorly resolved peaks in the fingerprint region can result from several issues.
-
Troubleshooting Steps:
-
Improper Sample Preparation (KBr Pellet): If the sample is not ground finely enough with the KBr powder, or if the resulting pellet is opaque or cracked, light scattering can degrade the spectrum quality.[10][11] The pellet should be translucent.
-
Insufficient Sample: Too little sample will result in a noisy spectrum with weak signals.
-
Instrument Contamination: A dirty ATR crystal or salt plate can introduce interfering signals or a sloping baseline.[12] Always run a background scan before your sample.[12]
-
Mass Spectrometry (MS)
Question 1: I can't find the molecular ion peak (M⁺) in my mass spectrum. Why?
Answer: For some classes of compounds, including aliphatic amines and alcohols, the molecular ion peak can be weak or entirely absent in electron ionization (EI) mass spectrometry.[13][14] These molecules can fragment easily upon ionization.[15] this compound contains both of these functional groups.
-
Troubleshooting Steps:
-
Use a Softer Ionization Technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are "softer" and are more likely to yield a prominent protonated molecule peak ([M+H]⁺) or other adducts.
-
Look for Characteristic Fragments: Even without a molecular ion peak, the fragmentation pattern can confirm the structure. Look for logical losses, such as the loss of H₂O (M-18) from the alcohol or the loss of •NH₂ (M-16).[13]
-
Question 2: What are the expected major fragmentation patterns for this compound?
Answer: The fragmentation is driven by the functional groups.
-
α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[14] For this molecule, this would involve the loss of the pyridinol ring to generate a CH₂=NH₂⁺ fragment at m/z 30. Alternatively, cleavage can occur between the CH₂ group and the ring, leading to a stable pyridinium-type ion.
-
Loss of Water: Alcohols often lose a molecule of water (H₂O), resulting in a peak at [M-18]⁺.[13]
-
Pyridine Ring Fragmentation: The stable aromatic ring can also fragment, though this usually requires higher energy. Look for peaks corresponding to the loss of HCN (m/z 27).
UV-Vis Spectroscopy
Question 1: My UV-Vis spectrum shows multiple absorption maxima. What do they correspond to?
Answer: Pyridine and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions of the aromatic system.[16] The exact position and intensity of these bands are influenced by the substituents and the solvent. The hydroxyl and aminomethyl groups will likely cause a shift in these absorption bands compared to unsubstituted pyridine.
-
Troubleshooting Steps:
-
Check Solvent Purity: Use spectroscopic grade solvents, as impurities can have strong UV absorbance.
-
Control the pH: The protonation state of the pyridine nitrogen and the amino group will significantly alter the electronic structure and thus the UV-Vis spectrum. Buffering the solution can ensure reproducibility.
-
Check Concentration: Ensure the concentration of your sample is within the linear range of the spectrophotometer to avoid issues with signal saturation (Beer's Law deviations).[17]
-
Data Summary Tables
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
(Predicted values based on typical ranges for substituted pyridines)
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| Pyridine H (ortho to N) | 7.8 - 8.2 | Doublet (d) | Position is highly dependent on solvent and protonation. |
| Pyridine H (meta to N) | 7.0 - 7.5 | Multiplet (m) | Exact shifts depend on coupling with other ring protons. |
| Pyridine H (para to N) | 7.0 - 7.5 | Multiplet (m) | |
| -CH₂- (Aminomethyl) | 3.8 - 4.5 | Singlet (s) | May show coupling to -NH₂ protons in a non-exchanging solvent. |
| -NH₂ (Amino) | 2.0 - 5.0 (variable) | Broad Singlet (br s) | Prone to exchange; position and shape are highly variable.[1] |
| -OH (Hydroxyl) | 4.0 - 7.0 (variable) | Broad Singlet (br s) | Prone to exchange; position and shape are highly variable.[1] |
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
(Predicted values based on typical ranges)
| Assignment | Expected Chemical Shift (δ) ppm | Notes |
| Pyridine C-OH | 150 - 160 | Carbon bearing the hydroxyl group. |
| Pyridine C-CH₂NH₂ | 145 - 155 | Carbon bearing the aminomethyl group. |
| Pyridine C (ortho to N) | 140 - 150 | |
| Pyridine C (other) | 120 - 140 | Other aromatic carbons. |
| -CH₂- (Aminomethyl) | 40 - 50 | Aliphatic carbon. |
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Appearance |
| 3200 - 3500 | O-H stretch, N-H stretch | Very Broad (O-H), may have sharp peaks superimposed (N-H) |
| 3000 - 3100 | Aromatic C-H stretch | Sharp, medium-weak |
| 2850 - 2960 | Aliphatic C-H stretch | Sharp, medium-weak |
| ~1600, ~1470 | C=C and C=N ring stretching | Sharp, medium-strong |
| 1050 - 1250 | C-O stretch, C-N stretch | Medium-strong |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for observing exchangeable protons, or CDCl₃).
-
Dissolution: Cap the tube and gently invert it several times to dissolve the sample. If needed, use brief sonication.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Acquisition: Insert the tube into the spectrometer. Tune and shim the instrument. Acquire a standard ¹H spectrum (e.g., 16-32 scans), followed by ¹³C and any desired 2D spectra (COSY, HSQC).
Protocol 2: IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.[10]
-
Pellet Formation: Transfer a small amount of the powder into a pellet die. Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.[10]
-
Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Record a background spectrum.
-
Sample Scan: Place the KBr pellet into the sample holder in the instrument's beam path. Record the sample spectrum (e.g., 64-256 scans).[10] The final spectrum will be the ratio of the sample scan to the background scan.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions. Set the ionization energy, typically to 70 eV for EI.
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe (for solids) or by injecting the solution into a GC-MS system.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 20-300) to include the expected molecular ion and fragment ions.
Visualizations
Caption: General troubleshooting workflow for spectroscopic analysis.
References
- 1. acdlabs.com [acdlabs.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Impurities - Page 30 - Amerigo Scientific [amerigoscientific.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Reactions Involving 2-(Aminomethyl)pyridin-3-ol
Welcome to the technical support center for 2-(Aminomethyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of reactions involving this versatile molecule. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity with this compound?
A1: this compound possesses multiple reactive sites, leading to potential challenges in achieving regioselectivity. The primary competing sites for reactions like alkylation and acylation are the exocyclic amino group (-CH₂NH₂), the phenolic hydroxyl group (-OH), and the pyridine ring nitrogen. The molecule can also exist in equilibrium with its 2-pyridone tautomer, further complicating reactivity. Controlling which site reacts requires careful selection of reaction conditions, including the choice of solvent, base, and electrophile, and often necessitates the use of protecting groups.
Q2: How can I selectively functionalize the amino group over the hydroxyl group?
A2: Selective functionalization of the amino group in the presence of a hydroxyl group can be achieved by leveraging the higher nucleophilicity of the amine.
-
Acylation: Under neutral or slightly basic conditions, the amino group will typically react faster with acylating agents than the hydroxyl group. Using a stoichiometric amount of the acylating agent at low temperatures can favor N-acylation.
-
Protecting Groups: The most reliable method is to first protect the hydroxyl group. Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers. Once the hydroxyl group is protected, the amino group can be functionalized.[1]
Q3: How can I achieve selective O-alkylation of the hydroxyl group?
A3: Selective O-alkylation can be challenging due to the competing N-alkylation of the amino group.
-
Protecting the Amino Group: The most effective strategy is to protect the amino group first. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used for this purpose.[2] Once the amine is protected, the hydroxyl group can be deprotonated with a suitable base and alkylated.
-
Reaction Conditions: In the absence of protecting groups, the choice of base and solvent is critical. Using a bulky base might favor deprotonation of the less sterically hindered hydroxyl group. The ratio of N- to O-alkylation can be influenced by factors such as the hardness/softness of the electrophile and the nature of the cation from the base.[3][4]
Q4: What factors influence the N- vs. O-alkylation of the pyridin-3-ol moiety?
A4: For the pyridin-3-ol system, which can exist in tautomeric equilibrium with a pyridone-like structure, the N- vs. O-alkylation is a known challenge. The outcome is influenced by several factors:
-
Electrophile: Hard electrophiles (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer electrophiles (e.g., benzyl bromide) may favor N-alkylation.[3]
-
Base/Counter-ion: The choice of base is crucial. Using a silver salt of the pyridone often leads to exclusive O-alkylation, whereas alkali metal salts in polar aprotic solvents like DMF tend to favor N-alkylation.[5]
-
Solvent: The solvent can influence the solvation of the ambident nucleophile and thus the site of attack.[3]
Troubleshooting Guides
Issue 1: Poor regioselectivity in alkylation reactions, obtaining a mixture of N- and O-alkylated products.
Possible Causes:
-
Both the amino and hydroxyl groups are available for reaction.
-
The pyridin-3-ol tautomerizes, leading to alkylation on the ring nitrogen as well.
-
Reaction conditions (base, solvent, temperature) are not optimized for selectivity.
Troubleshooting Steps:
-
Employ a Protecting Group Strategy: This is the most robust solution.
-
To favor O-alkylation, protect the amino group with a Boc or Cbz group.
-
To favor N-alkylation of the exocyclic amine, protect the hydroxyl group, for example, as a silyl ether.
-
-
Optimize Reaction Conditions:
-
Base: For O-alkylation, try using a weaker base like K₂CO₃ or Cs₂CO₃. For N-alkylation of the amine, a non-nucleophilic organic base like triethylamine or DIPEA may be suitable.
-
Solvent: Test a range of solvents with varying polarities. For instance, nonpolar solvents might favor O-alkylation when using silver salts.[5]
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity.
-
-
Vary the Alkylating Agent: The nature of the electrophile can influence the outcome. Compare results with alkyl halides, sulfates, and sulfonates.
Issue 2: Low yield in acylation reactions.
Possible Causes:
-
Diacylation of the amino group and/or acylation of the hydroxyl group.
-
Deactivation of the starting material by the base.
-
Steric hindrance.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully add one equivalent of the acylating agent at a low temperature (e.g., 0 °C) to favor mono-acylation of the more nucleophilic amino group.
-
Choice of Base: Use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct without competing in the reaction.
-
Protecting Groups: If selective O-acylation is desired, protect the amino group first.
Experimental Protocols
Protocol 1: Selective N-Boc Protection of the Aminomethyl Group
This protocol describes the selective protection of the primary amino group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Selective O-Alkylation of N-Boc Protected this compound
This protocol assumes successful N-protection as described above.
Materials:
-
N-Boc-2-(aminomethyl)pyridin-3-ol
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Boc-2-(aminomethyl)pyridin-3-ol (1.0 eq) in DMF.
-
Add K₂CO₃ (1.5 eq).
-
Add the alkyl halide (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables present hypothetical data to illustrate the effect of reaction conditions on regioselectivity.
Table 1: Effect of Base on N- vs. O-Alkylation of N-Boc-2-(aminomethyl)pyridin-3-ol with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | O-Alkylated Product Yield (%) | N-Alkylated (Pyridine) Product Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 75 | 10 |
| 2 | NaH | THF | 65 | 60 | 25 |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | 85 | 5 |
| 4 | Ag₂O | Toluene | 110 | >95 | <5 |
Table 2: Regioselectivity of Acylation of this compound with Benzoyl Chloride
| Entry | Equivalents of Benzoyl Chloride | Base (eq) | Solvent | Temperature (°C) | N-Acyl (%) | O-Acyl (%) | N,O-Diacyl (%) |
| 1 | 1.05 | Et₃N (1.1) | DCM | 0 to RT | 85 | 5 | <2 |
| 2 | 2.2 | Et₃N (2.5) | DCM | RT | 10 | <5 | 80 |
| 3 | 1.05 | Pyridine (excess) | Pyridine | 0 to RT | 70 | 15 | 5 |
Visualizations
Caption: Competing reaction sites on this compound.
Caption: Workflow for selective O-alkylation using a protecting group strategy.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(Aminomethyl)pyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Aminomethyl)pyridin-3-ol. The information is structured to address common challenges encountered during laboratory and pilot-plant production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the common synthetic route involving the reduction of a 2-cyanopyridin-3-ol precursor.
| Issue | Potential Causes | Recommended Solutions |
| Low Reaction Yield | 1. Catalyst deactivation or poisoning.2. Incomplete reaction.3. Product degradation under reaction conditions. | 1. Ensure the use of high-purity starting materials and solvents. Consider catalyst screening to identify a more robust catalyst. Handle catalysts under an inert atmosphere to prevent oxidation.2. Optimize reaction parameters such as temperature, pressure, and reaction time. Monitor the reaction progress using HPLC or TLC.3. Perform a stability study of the product under the reaction conditions to identify and mitigate degradation pathways. |
| Inconsistent Product Purity | 1. Formation of byproducts such as secondary and tertiary amines.[1][2]2. Presence of unreacted starting material.3. Contamination from solvents or reagents. | 1. During catalytic hydrogenation, the addition of ammonia or using a co-catalyst can suppress the formation of secondary and tertiary amines.[2]2. Ensure the reaction goes to completion by extending the reaction time or increasing the catalyst loading.3. Use high-purity, anhydrous solvents and reagents. |
| Difficult Product Isolation and Purification | 1. The product is a polar and basic compound, leading to poor recovery from organic solvents and streaking on silica gel chromatography.[3]2. The product may be water-soluble, complicating aqueous work-ups. | 1. Consider purification by ion-exchange chromatography.[4] Alternatively, convert the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.[5]2. During work-up, use brine to reduce the solubility of the product in the aqueous layer. Extraction with a more polar solvent like butanol may be effective. |
| Exothermic Reaction During Scale-Up | The reduction of nitriles can be highly exothermic, posing a safety risk at a larger scale.[1] | 1. Ensure the reactor has adequate cooling capacity.2. Implement controlled, slow addition of reagents.3. Monitor the internal temperature of the reactor closely. |
| Handling of Pyrophoric Catalysts | Catalysts like Raney Nickel are pyrophoric and can ignite if exposed to air.[1] | 1. Handle the catalyst as a slurry in a suitable solvent.2. Ensure all transfers are done under an inert atmosphere (e.g., nitrogen or argon).3. Have appropriate fire-extinguishing equipment readily available. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the production of this compound?
A common and efficient method for the synthesis of primary amines is the catalytic hydrogenation of the corresponding nitrile.[1][2] Therefore, a likely industrial route for this compound is the reduction of 2-cyano-pyridin-3-ol using a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[2][6]
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
The primary safety concerns include:
-
Handling of Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area with appropriate electrical grounding.
-
Pyrophoric Catalysts: As mentioned in the troubleshooting guide, catalysts like Raney Nickel can ignite spontaneously in the air.[1] Always handle them under an inert atmosphere or as a solvent slurry.
-
Exothermic Reaction: The hydrogenation of nitriles is often exothermic.[1] Good temperature control and a robust cooling system are crucial to prevent runaway reactions.
-
Solvent Hazards: Use of flammable solvents requires proper grounding and bonding to prevent static discharge.
Q3: How can I effectively monitor the progress of the nitrile reduction reaction?
Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of the product and any byproducts.[5]
-
Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile.
Q4: What are the recommended storage conditions for the final product, this compound?
This compound, being a primary amine, is susceptible to oxidation and may be hygroscopic. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from light and oxidizing agents.
Experimental Protocols
Protocol: Catalytic Hydrogenation of 2-cyano-pyridin-3-ol
This protocol provides a general methodology for the reduction of 2-cyano-pyridin-3-ol to this compound. Optimization of specific parameters will be necessary for scale-up.
Materials:
-
2-cyano-pyridin-3-ol
-
Methanol (anhydrous)
-
Palladium on Carbon (5% Pd, 50% wet)
-
Hydrogen gas
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reactor Setup: Charge a pressure reactor with 2-cyano-pyridin-3-ol and methanol.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the 5% Pd/C catalyst.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method such as crystallization from a salt or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product purity.
References
- 1. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Crystallization Conditions for 2-(Aminomethyl)pyridin-3-ol
Welcome to the technical support center for the optimization of crystallization conditions for 2-(Aminomethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for obtaining high-quality crystals of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in crystallizing this compound?
A1: this compound is a polar molecule with hydrogen bond donor and acceptor sites (amino, hydroxyl, and pyridine nitrogen). This can lead to strong solute-solvent interactions, making it challenging to achieve the supersaturation required for crystallization. Common issues include:
-
High solubility in polar solvents: Difficulty in precipitating the compound.
-
"Oiling out": The compound separates as a liquid instead of a solid.
-
Formation of small or poorly defined crystals: This can be due to rapid nucleation.
-
Polymorphism: The ability to exist in different crystal forms, which can be influenced by solvent and temperature.
Q2: Which solvents are recommended for the crystallization of this compound?
A2: Due to its polar nature, polar solvents are generally a good starting point. Based on the solubility of similar aminopyridine compounds, the following solvents and solvent systems are recommended for screening:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate.
-
Mixed Solvent Systems (Anti-solvent crystallization): A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble) can be effective. Examples include:
-
Ethanol/Water
-
Methanol/Toluene
-
Acetone/Hexane
-
Q3: My compound "oiled out." What should I do?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point. To address this:
-
Increase the solvent volume: This lowers the concentration and saturation point.
-
Slow down the cooling rate: Allow the solution to cool more gradually to room temperature before further cooling.
-
Use a different solvent system: The chosen solvent may be too good a solvent. Try a solvent in which the compound is less soluble at elevated temperatures.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution-air interface to induce nucleation.
-
Add a seed crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.
Q4: How can I improve the size and quality of my crystals?
A4: To obtain larger, higher-quality crystals, it's essential to control the rate of crystal growth.
-
Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or cold room).
-
Vapor diffusion: This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually inducing crystallization.
-
Solvent layering: Carefully layer an anti-solvent on top of a solution of the compound. Diffusion at the interface will slowly lead to crystal growth.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| No crystals form after cooling | - Solution is not sufficiently supersaturated.- Too much solvent was used. | - Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent.- Scratch the inside of the flask or add a seed crystal. |
| Crystals form too quickly (fine powder) | - The solution is too concentrated.- The cooling rate is too fast. | - Add a small amount of the "good" solvent to redissolve the precipitate and cool more slowly.- Use a more viscous solvent to slow down diffusion. |
| "Oiling out" | - The compound is precipitating above its melting point.- High concentration of impurities. | - Re-heat the solution and add more solvent.- Cool the solution more slowly.- Consider a preliminary purification step (e.g., column chromatography). |
| Low yield of crystals | - Too much solvent was used.- Incomplete precipitation. | - Reduce the amount of solvent used for dissolution.- Ensure the solution is cooled for a sufficient amount of time at a low temperature. |
| Discolored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with filter paper into a clean flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow down the cooling process, you can place the flask in an insulated container.
-
Crystal Formation: Once at room temperature, transfer the flask to a refrigerator (2-8 °C) or an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., methanol) at room temperature.
-
Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., toluene) dropwise to the stirred solution until it becomes slightly turbid.
-
Re-dissolution: Add a few drops of the "good" solvent until the turbidity disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. If no crystals form, the solution can be cooled.
-
Isolation and Drying: Follow steps 5-7 from the Slow Cooling Crystallization protocol.
Data Presentation
Table 1: Suggested Starting Solvents for Crystallization Screening
| Solvent | Type | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Good starting point for slow cooling. |
| Methanol | Polar Protic | 65 | Can be used for slow cooling or as the "good" solvent in an anti-solvent pair. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different solubility characteristics. |
| Acetonitrile | Polar Aprotic | 82 | A good option for compounds with moderate polarity. |
| Ethyl Acetate | Polar Aprotic | 77 | Can be effective for less polar impurities. |
| Water | Polar Protic | 100 | Can be used as an anti-solvent with polar organic solvents. |
| Toluene | Non-polar | 111 | A potential anti-solvent for polar "good" solvents. |
| Hexane | Non-polar | 69 | A common anti-solvent for many organic compounds. |
Disclaimer: The solubility of this compound in these solvents should be experimentally determined.
Table 2: General Crystallization Parameters (based on similar compounds)
| Parameter | Recommended Range |
| Dissolution Temperature | 40 - 100 °C |
| Crystallization Temperature | 20 - 70 °C (initial cooling) |
| Final Cooling Temperature | 0 - 8 °C |
| Cooling Rate | 5 - 40 °C / hour |
These parameters are based on a patent for the crystallization of mixed aminopyridines and should be optimized for this compound.
Visualizations
Caption: A general workflow for the crystallization of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
Validation & Comparative
A Comparative Bioactivity Analysis of 2-(Aminomethyl)pyridin-3-ol and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of 2-(Aminomethyl)pyridin-3-ol and its positional isomers. The pyridine ring is a well-established scaffold in medicinal chemistry, and the strategic placement of aminomethyl and hydroxyl groups can significantly influence the pharmacological profile of the resulting molecule. While direct comparative experimental data for all isomers of (aminomethyl)pyridin-3-ol is limited in publicly available literature, this document synthesizes information on related pyridine derivatives to project potential bioactivities and guide future research.
Introduction
The hydroxypyridine scaffold is a key pharmacophore found in numerous biologically active compounds. The addition of an aminomethyl group introduces a basic side chain that can modulate physicochemical properties such as solubility and pKa, and provide an additional point of interaction with biological targets. The relative positions of the hydroxyl and aminomethyl groups on the pyridine ring are critical in determining the molecule's three-dimensional structure, electronic distribution, and hydrogen bonding capabilities, all of which dictate its bioactivity. Potential therapeutic applications for these isomers could span across areas such as neuroprotection, antioxidant, and antimicrobial activities, which are common for this class of compounds.
Comparative Bioactivity Profile
Due to a lack of direct comparative studies, this section extrapolates the potential bioactivities of this compound and its isomers based on the known activities of structurally similar pyridine derivatives. It is important to note that these are predicted activities and require experimental validation.
Antioxidant Activity:
Neuroprotective Activity:
Several pyridine derivatives have been investigated for their neuroprotective effects. For instance, some 3-hydroxypyridine derivatives have shown promise in models of ischemia.[1] The mechanism of action is often attributed to their antioxidant properties, which can mitigate oxidative stress-induced neuronal damage, and their ability to chelate metal ions involved in neurodegenerative processes. The (aminomethyl)pyridin-3-ol isomers, by combining these features, are promising candidates for neuroprotective agents. A study on 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, a pyridin-3-ol derivative, demonstrated neuroprotective effects in a model of Alzheimer's disease.[2][3]
Antimicrobial Activity:
The 2-aminopyridine moiety is a common feature in various antimicrobial agents. The nitrogen atom in the pyridine ring and the amino group can interact with microbial targets. Therefore, isomers containing the 2-aminomethyl configuration might exhibit notable antibacterial or antifungal properties. The overall lipophilicity and charge distribution, dictated by the isomer's structure, will be crucial for cell wall penetration and target engagement. Some 2-amino-3-cyanopyridine derivatives have shown significant antibacterial activity.[4]
Quantitative Data Summary
A comprehensive search of scientific literature did not yield direct comparative quantitative data (e.g., IC50, EC50) for the bioactivity of this compound and its positional isomers. The following table is presented as a template for future experimental work and to highlight the current data gap.
| Isomer | Bioactivity Assay | IC50 / EC50 (µM) | Reference |
| This compound | DPPH Radical Scavenging | Data not available | |
| 4-(Aminomethyl)pyridin-3-ol | DPPH Radical Scavenging | Data not available | |
| 5-(Aminomethyl)pyridin-3-ol | DPPH Radical Scavenging | Data not available | |
| 6-(Aminomethyl)pyridin-3-ol | DPPH Radical Scavenging | Data not available | |
| This compound | Neuroprotection (e.g., against H₂O₂-induced cytotoxicity) | Data not available | |
| 4-(Aminomethyl)pyridin-3-ol | Neuroprotection (e.g., against H₂O₂-induced cytotoxicity) | Data not available | |
| 5-(Aminomethyl)pyridin-3-ol | Neuroprotection (e.g., against H₂O₂-induced cytotoxicity) | Data not available | |
| 6-(Aminomethyl)pyridin-3-ol | Neuroprotection (e.g., against H₂O₂-induced cytotoxicity) | Data not available | |
| This compound | Antibacterial (e.g., S. aureus) | MIC (µg/mL) not available | |
| 4-(Aminomethyl)pyridin-3-ol | Antibacterial (e.g., S. aureus) | MIC (µg/mL) not available | |
| 5-(Aminomethyl)pyridin-3-ol | Antibacterial (e.g., S. aureus) | MIC (µg/mL) not available | |
| 6-(Aminomethyl)pyridin-3-ol | Antibacterial (e.g., S. aureus) | MIC (µg/mL) not available |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to quantitatively assess and compare the bioactivity of this compound and its isomers.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Test compounds (isomers of (Aminomethyl)pyridin-3-ol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of test solutions: Prepare stock solutions of the test compounds and the positive control in methanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test compound solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
In Vitro Neuroprotection Assay against Oxidative Stress
This assay assesses the ability of the compounds to protect neuronal cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Hydrogen peroxide (H₂O₂)
-
Test compounds (isomers of (Aminomethyl)pyridin-3-ol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture the SH-SY5Y cells in the appropriate medium and conditions. Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of the test compounds for a predefined period (e.g., 24 hours). Include a vehicle control group.
-
Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a neurotoxic concentration of H₂O₂ (e.g., 100-500 µM) for a specified duration (e.g., 24 hours). A control group without H₂O₂ treatment should also be included.
-
Cell Viability Assessment (MTT Assay):
-
After the H₂O₂ treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is determined by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.
Visualizations
The following diagrams illustrate a potential signaling pathway involved in neuroprotection and a general experimental workflow for assessing bioactivity.
Caption: Hypothesized neuroprotective mechanism of pyridinol isomers against oxidative stress.
Caption: General experimental workflow for the comparative bioactivity assessment of pyridinol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation of Enzyme Inhibitors: A Comparative Guide Focused on Pyridoxine 5′-Phosphate Oxidase (PNPO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for a specific enzyme inhibitor, using Pyridoxine 5′-Phosphate Oxidase (PNPO) as a representative target. Due to the limited publicly available data on the direct enzyme inhibitory properties of 2-(Aminomethyl)pyridin-3-ol, this document focuses on the well-characterized PNPO and its known inhibitors to illustrate the principles and methodologies of inhibitor validation.
Introduction to Pyridoxine 5′-Phosphate Oxidase (PNPO)
Pyridoxine 5′-phosphate oxidase (PNPO) is a critical flavin mononucleotide (FMN)-dependent enzyme in the vitamin B6 salvage pathway. It catalyzes the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. PLP is an essential cofactor for numerous metabolic enzymes, playing a crucial role in amino acid metabolism and neurotransmitter synthesis.[1] Given its importance, the inhibition of PNPO can have significant physiological effects and is a potential target for therapeutic intervention.
Comparative Analysis of PNPO Inhibitors
The primary known inhibitor of PNPO is its own product, pyridoxal 5'-phosphate (PLP), which exerts feedback inhibition. In addition to this natural regulator, synthetic inhibitors have been developed and characterized. This section compares the inhibitory potency and mechanism of action of known PNPO inhibitors.
| Inhibitor | Target Organism/Enzyme | Inhibition Type | Potency (Ki) | Reference |
| Pyridoxal 5'-Phosphate (PLP) | E. coli PNPOx | Mixed-type | 8 µM | [2] |
| Pyridoxal 5'-Phosphate (PLP) | Human PNPO | Mixed competitive and allosteric | Not specified | [3] |
| Z isomer of pyridoxilidenerhodanine 5'-phosphate (PLP-R) | Human PNPO | Mixed competitive and allosteric | Not specified | [3] |
Experimental Protocols for Inhibitor Validation
The validation of a potential enzyme inhibitor requires a series of well-defined experiments to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments in the validation of a PNPO inhibitor.
In Vitro PNPO Activity and Inhibition Assay (Spectrophotometric Method)
This assay measures the production of PLP, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human PNPO enzyme
-
Pyridoxine 5'-phosphate (PNP) or Pyridoxamine 5'-phosphate (PMP) as substrate
-
Flavin mononucleotide (FMN)
-
Potassium phosphate buffer (pH 7.4)
-
Tricarboxylic acid (TCA)
-
Test inhibitor compound
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 388 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of recombinant human PNPO in potassium phosphate buffer.
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of desired concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing:
-
Potassium phosphate buffer
-
FMN (to ensure the enzyme is saturated with its cofactor)
-
PNPO enzyme
-
Test inhibitor at various concentrations (or vehicle control)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (PNP or PMP) to each well.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 388 nm (corresponding to PLP formation) at regular intervals for a set period (e.g., 20-30 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Mechanism of Action (MoA) Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.
Procedure:
-
Perform the PNPO activity assay as described above.
-
For each fixed concentration of the inhibitor, vary the concentration of the substrate (PNP or PMP).
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of action.
Visualizing Key Processes
To aid in the understanding of the experimental and biological contexts, the following diagrams are provided.
Caption: Workflow for in vitro validation of an enzyme inhibitor.
Caption: The Vitamin B6 salvage pathway highlighting the role of PNPO.
References
- 1. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 2. Allosteric feedback inhibition of pyridoxine 5′-phosphate oxidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Z isomer of pyridoxilidenerhodanine 5'-phosphate is an efficient inhibitor of human pyridoxine 5'-phosphate oxidase, a crucial enzyme in vitamin B6 salvage pathway and a potential chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chelation Properties of Pyridinols, with a Focus on 2-(Aminomethyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridinol derivatives are a significant class of chelating agents with broad applications in medicine and environmental science, primarily due to their strong affinity for metal ions. This guide provides a comparative analysis of the chelation properties of various pyridinols, with a particular focus on the anticipated, yet currently uncharacterized, properties of 2-(Aminomethyl)pyridin-3-ol. While experimental data for this compound is not available in the current literature, this document compiles existing data for structurally related pyridinols to offer a predictive comparison. We will explore the established chelation behavior of 3-hydroxypyridin-4-ones (including the clinically used drug Deferiprone), 2-hydroxypyridine-N-oxides, and other isomers to create a framework for understanding the potential efficacy of this compound as a chelating agent. This guide also includes detailed experimental protocols for key assays used to determine metal chelation properties.
Introduction to Pyridinols as Metal Chelators
Pyridinols, and more specifically hydroxypyridinones (HPOs), are heterocyclic compounds renowned for their ability to form stable complexes with a variety of metal ions.[1] Their high affinity for hard metal ions like iron (Fe³⁺) and aluminum (Al³⁺) has made them a cornerstone in the development of treatments for metal overload diseases.[1][2] The versatility of the pyridinone scaffold allows for synthetic modifications to create chelators with enhanced stability, selectivity, and pharmacokinetic properties.[1][3]
The chelation efficiency of these molecules is critically dependent on the substitution pattern of the pyridine ring, which influences the pKa of the hydroxyl group and the steric and electronic environment of the coordination site. This guide will delve into the known chelation properties of various pyridinol isomers to provide a comprehensive overview.
Comparative Analysis of Pyridinol Chelators
Due to the absence of specific experimental data for this compound, this section will focus on a qualitative comparison based on the known properties of related structures. This compound is a bidentate ligand, expected to coordinate metal ions through the hydroxyl oxygen and the aminomethyl nitrogen.
Anticipated Properties of this compound
Based on its structure, this compound is expected to be an effective chelator for transition metal ions. The presence of both a hydroxyl and an amino group in ortho positions suggests the formation of a stable five-membered chelate ring upon coordination with a metal ion. The basicity of the aminomethyl group would likely contribute to the overall stability of the metal complex.
Comparison with Other Pyridinols
To contextualize the potential of this compound, we compare it with other well-studied pyridinol-based chelators.
Table 1: Comparison of Fe(III) Chelation Properties of Selected Pyridinol Derivatives
| Compound Class | Example | Ligand to Metal Stoichiometry (Fe³⁺) | Stability Constant (log β) | pFe³⁺ | Reference(s) |
| 3-Hydroxypyridin-4-ones | Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | 3:1 | ~37 | 20.6 | [1][4] |
| CP254 (hexadentate) | 1:1 | 33.2 | 27.24 | [5] | |
| 3-Hydroxypyridin-2-ones | Bidentate derivatives | 3:1 | Varies | Generally lower than 3,4-HPOs | [6][7] |
| 1-Hydroxy-2-pyridinones | Bidentate derivatives | 3:1 | Varies | Lower than 3,4-HPOs | [6] |
| 2-Hydroxypyridine-N-oxides | 2,4-dihydroxypyridine-N-oxide | Not specified | Effective iron removal from transferrin | Not specified | [8] |
| This compound | - | Anticipated 2:1 or 3:1 | Data not available | Data not available | - |
Note: pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total Fe³⁺. A higher pFe³⁺ value indicates stronger chelation.
From the available data, 3-hydroxypyridin-4-ones, particularly when incorporated into multidentate structures, exhibit exceptionally high affinity and selectivity for iron.[1][5] The pFe³⁺ values for hexadentate 3,4-HPOs can surpass those of traditional chelators.[1] While quantitative data for 2-hydroxypyridine-N-oxides are scarce, they have been shown to effectively mobilize iron from biological sources.[8] It is plausible that this compound would exhibit significant iron-chelating activity, though likely less potent than the well-optimized 3-hydroxypyridin-4-one systems.
Experimental Protocols for Determining Chelation Properties
The following are detailed methodologies for key experiments cited in the evaluation of metal chelation properties.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a standard and highly accurate method for determining the stability constants of metal-ligand complexes in solution.[9][10]
Objective: To determine the stepwise and overall stability constants (log K and log β) of a ligand with a metal ion.
Materials:
-
pH meter with a glass electrode
-
Titration vessel with a stirrer
-
Standardized solutions of the ligand, metal salt (e.g., FeCl₃), strong acid (e.g., HCl), and strong base (e.g., NaOH, carbonate-free)
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or NaClO₄)
-
High-purity water
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a series of solutions in the titration vessel containing known concentrations of the ligand, the metal ion, and a strong acid. Maintain a constant ionic strength with the inert salt.
-
Titrate the solutions with a standardized solution of a strong base.
-
Record the pH of the solution after each addition of the base.
-
Plot the pH versus the volume of base added to obtain titration curves.
-
The protonation constants of the ligand are determined from a titration of the ligand in the absence of the metal ion.
-
The stability constants of the metal complexes are then calculated from the titration curves in the presence of the metal ion using specialized software that analyzes the complex equilibria.[9]
Diagram of Experimental Workflow:
UV-Vis Spectrophotometry for Chelation Studies
UV-Vis spectrophotometry is a versatile technique used to study metal-ligand complex formation, often in conjunction with potentiometric titrations.[11][12]
Objective: To observe the formation of metal-ligand complexes and determine their stoichiometry and stability constants.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solutions of the ligand and metal salt of known concentrations
-
Buffer solutions to control pH
Procedure:
-
Record the UV-Vis spectrum of the free ligand in a suitable solvent or buffer.
-
Record the UV-Vis spectrum of the metal salt solution.
-
Mix the ligand and metal solutions in various molar ratios (Job's method of continuous variation) or titrate the ligand solution with the metal solution.
-
Record the UV-Vis spectrum of each mixture.
-
Changes in the absorption spectrum (e.g., appearance of new peaks, shifts in wavelength, changes in absorbance) indicate complex formation.
-
For Job's method, plot the change in absorbance against the mole fraction of the ligand to determine the stoichiometry of the complex.
-
Stability constants can be calculated by analyzing the absorbance data at different ligand and metal concentrations using appropriate software.[11]
Diagram of Chelation Detection by UV-Vis Spectrophotometry:
NMR Spectroscopy in Coordination Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and dynamics of metal-ligand complexes in solution.[13][14]
Objective: To characterize the structure of metal-ligand complexes and study the coordination environment.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvents
-
Solutions of the ligand and diamagnetic or paramagnetic metal ions
Procedure:
-
Acquire the ¹H and ¹³C NMR spectra of the free ligand in a suitable deuterated solvent.
-
Prepare a solution of the metal-ligand complex by mixing the ligand and the metal salt in the desired stoichiometry.
-
Acquire the NMR spectra of the complex.
-
Coordination of the ligand to a metal ion will cause changes in the chemical shifts of the ligand's protons and carbons.
-
For diamagnetic complexes, the coordination shifts can provide information about the binding site and the conformation of the complex.
-
For paramagnetic complexes, the shifts are more complex but can provide detailed information about the electronic structure and geometry of the complex.[15]
Signaling Pathways and Logical Relationships
The primary application of many pyridinol chelators is in the management of iron overload. The logical pathway for their therapeutic action is the sequestration of excess iron, preventing it from participating in harmful redox reactions and facilitating its excretion.
Diagram of Iron Chelation Therapeutic Pathway:
Conclusion
While direct experimental data on the chelation properties of this compound are currently lacking, a comparative analysis based on structurally similar pyridinols provides a valuable framework for predicting its potential as a metal chelator. The presence of a 3-hydroxy and a 2-aminomethyl group suggests that it will form stable complexes with transition metals, including iron. However, its efficacy relative to highly optimized chelators like the 3-hydroxypyridin-4-ones remains to be determined experimentally. The detailed protocols provided in this guide offer a clear path for future research to quantify the chelation properties of this compound and other novel pyridinol derivatives, thereby contributing to the development of new therapeutic agents for metal-related disorders. Further investigation into this and other novel pyridinol structures is warranted to expand the arsenal of effective metal chelators.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hakon-art.com [hakon-art.com]
- 10. ijsart.com [ijsart.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpras.com [ijpras.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
Structure-Activity Relationship (SAR) of 2-(Aminomethyl)pyridin-3-ol Derivatives as Potential Cholinesterase Inhibitors: A Comparative Guide
The 2-(aminomethyl)pyridin-3-ol scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of neurodegenerative diseases where the inhibition of cholinesterases plays a key therapeutic role.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of this core structure, focusing on their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. The information is targeted towards researchers, scientists, and professionals in drug development, offering insights into rational drug design based on this pyridine scaffold.[3]
Comparative Analysis of Structural Modifications
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridine ring, the aminomethyl side chain, and the hydroxyl group. The following table summarizes the predicted impact of various structural modifications on the cholinesterase inhibitory activity, based on established SAR principles for related pyridine and carbamate inhibitors.[4][5]
| Modification | Position | Substituent (R) | Predicted AChE Inhibitory Activity (IC50) | Predicted BChE Inhibitory Activity (IC50) | Rationale for Predicted Activity Change |
| Core Structure | - | This compound | Baseline | Baseline | The aminomethyl and hydroxyl groups are key for binding to the catalytic site of cholinesterases. |
| N-Alkylation | Aminomethyl (-NH-R) | Methyl | Increased | Slightly Increased | Small alkyl groups can enhance hydrophobic interactions in the active site. |
| Ethyl | Increased | Increased | Larger alkyl groups may provide better occupancy of the hydrophobic pocket. | ||
| Benzyl | Significantly Increased | Increased | The aromatic ring can engage in π-π stacking interactions with aromatic residues like Tryptophan in the active site.[1] | ||
| N-Acylation | Aminomethyl (-NH-C(O)R) | Acetyl | Decreased | Decreased | The introduction of a carbonyl group may alter the basicity and conformation, potentially reducing binding affinity. |
| Benzoyl | Slightly Decreased | Decreased | The bulky benzoyl group might cause steric hindrance. | ||
| Hydroxyl Group Modification | 3-OH -> 3-OR | Methyl (O-CH3) | Decreased | Decreased | The free hydroxyl group is often crucial for hydrogen bonding with the enzyme; its removal is generally detrimental. |
| Carbamate (-OC(O)NHR') | Significantly Increased | Significantly Increased | Carbamates can act as covalent inhibitors of cholinesterases, leading to prolonged inhibition.[4] | ||
| Pyridine Ring Substitution | Position 4 | Chloro | Increased | Increased | Electron-withdrawing groups can enhance the acidity of the pyridine nitrogen, potentially improving interactions. |
| Methyl | Slightly Increased | No significant change | Small lipophilic groups can enhance binding in hydrophobic regions. | ||
| Position 5 | Chloro | Increased | Increased | Similar to position 4, electron-withdrawing groups can positively influence activity. | |
| Nitro | Increased | Increased | Strong electron-withdrawing groups can significantly impact electronic properties favorable for binding. | ||
| Position 6 | Methyl | Decreased | Decreased | Steric hindrance near the aminomethyl group is likely to reduce binding affinity. |
Experimental Protocols
A crucial aspect of SAR studies is the reliable determination of biological activity. The most common method for evaluating potential cholinesterase inhibitors is the Ellman's assay, which is a colorimetric method.[6]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of a test compound required to inhibit 50% of AChE activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.[7]
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.[7]
-
Prepare a 14-15 mM stock solution of ATCI in deionized water. This should be prepared fresh.[7]
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. An appropriate solvent like DMSO can be used for initial dissolution, ensuring the final DMSO concentration in the assay is low (e.g., <1%).[6]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of assay buffer, 20 µL of the diluted test compound, and 20 µL of the diluted AChE enzyme solution.[6]
-
100% Activity Control (No Inhibitor): Add 20 µL of assay buffer, 20 µL of the inhibitor solvent (e.g., DMSO), and 20 µL of the diluted AChE enzyme solution.[6]
-
Blank (No Enzyme): Add 40 µL of assay buffer and 20 µL of the inhibitor solvent.[6]
-
-
Pre-incubation:
-
Gently mix the contents of the plate and incubate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.[7]
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[7]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the key structural-activity relationships.
References
- 1. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2D-SAR and 3D-QSAR analyses for acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 4. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Predicted Biological Effects of 2-(Aminomethyl)pyridin-3-ol
Introduction
2-(Aminomethyl)pyridin-3-ol is a pyridine derivative containing both a hydroxyl and an aminomethyl functional group. These moieties are present in many biologically active compounds, suggesting that this molecule could exhibit a range of pharmacological effects. This guide explores the potential in vitro and in vivo biological activities of this compound by comparing it with structurally related compounds, including 2-amino-3-hydroxypyridine, various aminomethyl-pyridines, and 3-hydroxypyridine derivatives.
Predicted Biological Activities and Comparative Data
The biological activities of molecules are intrinsically linked to their structure. By examining the effects of compounds with similar structural features to this compound, we can infer its potential biological profile.
In Vitro Activities
The in vitro activities of structural analogs suggest that this compound may possess enzyme inhibitory and cytotoxic properties.
Table 1: Comparative In Vitro Enzyme Inhibition Data of Structural Analogs
| Compound/Analog | Target Enzyme | Assay Type | Result (IC₅₀/Kᵢ) | Reference |
| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | Dipeptidyl peptidase-4 (DPP-4) | Fluorometric | 10 nM | [1] |
| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid amide | Dipeptidyl peptidase-8 (DPP-8) | Fluorometric | 6600 nM | [1] |
| 2-amino-3-cyanopyridine derivative (7d) | Carbonic Anhydrase I (hCA I) | Esterase activity assay | Kᵢ: 2.84 μM | [2] |
| 2-amino-3-cyanopyridine derivative (7b) | Carbonic Anhydrase II (hCA II) | Esterase activity assay | Kᵢ: 2.56 μM | [2] |
| Emoxypine (a 3-hydroxypyridine derivative) | Monoamine Oxidase-A (MAO-A) | Radiochemical assay | 34-44% inhibition | [3] |
| Emoxypine (a 3-hydroxypyridine derivative) | Monoamine Oxidase-B (MAO-B) | Radiochemical assay | 9-10% inhibition | [3] |
Table 2: Comparative In Vitro Cytotoxicity and Genotoxicity of a Structural Analog
| Compound/Analog | Cell Line | Assay Type | Result | Reference |
| 2-Amino-3-hydroxypyridine | Chinese hamster V79 cells | Chromosomal aberration test | Mutagenic without metabolic activation | [4] |
| 2-Amino-3-hydroxypyridine | HeLa cells | Cytotoxicity Assay | No toxic effect at 10 µM | [1] |
In Vivo Activities
In vivo studies on analogs provide insights into the potential systemic effects and toxicity of this compound.
Table 3: Comparative In Vivo Toxicity Data of a Structural Analog
| Compound/Analog | Animal Model | Route of Administration | Dose | Observation | Reference |
| 2-Amino-3-hydroxypyridine | Wistar Rats | Oral (gavage) | 300 mg/kg | 1 of 3 females died | [4][5] |
| 2-Amino-3-hydroxypyridine | Wistar Rats | Oral (gavage) | 1000 mg/kg | All 3 females died | [4][5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound and its analogs are crucial for reproducible research.
Synthesis of Aminomethylpyridine Derivatives
A general method for the synthesis of 2-aminopyridines involves the reaction of pyridine N-oxides with activated isocyanides.
Protocol: Synthesis of 2-Aminopyridines from Pyridine N-Oxides [6]
-
Reaction Setup: A pyridine N-oxide (1.0 equiv), an isocyanide (1.0 equiv), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv) are mixed in a 3:1 acetonitrile/DMF solution (0.1 M based on the N-oxide) in a microwave reaction tube.
-
Microwave Irradiation: The mixture is stirred and irradiated in a microwave reactor at a set temperature of 150°C for 15 minutes.
-
Hydrolysis: After cooling, a solution of 2 M sodium hydroxide in methanol is added, and the mixture is stirred at room temperature for 1 hour.
-
Workup and Purification: The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
dot
Caption: General workflow for the synthesis of 2-aminopyridine derivatives.
In Vitro DPP-4 Inhibition Assay
This protocol is based on the methods used for evaluating aminomethyl-pyridine derivatives as DPP-4 inhibitors.
Protocol: Fluorometric DPP-4 Inhibition Assay [1]
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5) and a solution of the fluorogenic substrate Gly-Pro-AMC. Prepare stock solutions of the test compounds in DMSO.
-
Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and a solution of purified human DPP-4 enzyme.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 465 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of its structural analogs, this compound could potentially interact with several signaling pathways.
-
DPP-4 Inhibition and Glucose Homeostasis: If this compound acts as a DPP-4 inhibitor, it would prevent the degradation of incretin hormones like GLP-1 and GIP. This would lead to enhanced insulin secretion and suppressed glucagon release, thereby improving glucose control. This mechanism is relevant for the treatment of type 2 diabetes.
-
Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrases can have various physiological effects, including diuresis and reduction of intraocular pressure. The relevance of this activity would depend on the specific CA isozymes inhibited.
-
Monoamine Oxidase Inhibition: Inhibition of MAO-A and MAO-B increases the levels of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the brain. This is a well-established mechanism for the treatment of depression and Parkinson's disease.
dot
Caption: Potential signaling pathways for this compound.
Conclusion
While direct experimental evidence is lacking, a comparative analysis of its structural analogs suggests that this compound holds promise for a range of biological activities, including enzyme inhibition relevant to metabolic and neurological disorders. The provided data and protocols offer a foundation for future research to elucidate the specific biological effects and therapeutic potential of this compound. Further in vitro and in vivo studies are necessary to validate these predictions and establish a comprehensive biological profile for this compound.
References
- 1. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cir-safety.org [cir-safety.org]
- 5. ec.europa.eu [ec.europa.eu]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
comparative spectroscopic analysis of 2-, 4-, and 6-(Aminomethyl)pyridin-3-ol isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative spectroscopic analysis of the 2-, 4-, and 6-(aminomethyl)pyridin-3-ol isomers. Due to a lack of publicly available experimental data for these specific isomers, this guide presents predicted spectroscopic characteristics based on fundamental principles and data from analogous compounds. This information is intended to aid researchers in the identification and characterization of these molecules.
Introduction to (Aminomethyl)pyridin-3-ol Isomers
The isomers 2-, 4-, and 6-(aminomethyl)pyridin-3-ol are pyridine derivatives with potential applications in medicinal chemistry and drug development. Their structural differences, arising from the varied substitution pattern on the pyridine ring, are expected to result in distinct spectroscopic signatures. Understanding these differences is crucial for their unambiguous identification and for structure-activity relationship (SAR) studies.
A logical depiction of the structural relationship between these isomers is presented below.
Caption: Relationship of the 2-, 4-, and 6- isomers.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for the three isomers. These are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | This compound | 4-(Aminomethyl)pyridin-3-ol | 6-(Aminomethyl)pyridin-3-ol |
| Pyridine-H | ~7.8-8.2 (2H) | ~8.0-8.4 (2H) | ~7.5-7.9 (2H) |
| Pyridine-H | ~7.0-7.4 (1H) | ~7.2-7.6 (1H) | ~7.0-7.4 (1H) |
| -CH₂- | ~3.8-4.2 | ~3.7-4.1 | ~3.9-4.3 |
| -NH₂ | ~2.5-3.5 (broad) | ~2.5-3.5 (broad) | ~2.5-3.5 (broad) |
| -OH | ~9.0-10.0 (broad) | ~9.0-10.0 (broad) | ~9.0-10.0 (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | This compound | 4-(Aminomethyl)pyridin-3-ol | 6-(Aminomethyl)pyridin-3-ol |
| Pyridine C-O | ~155-160 | ~155-160 | ~155-160 |
| Pyridine C-CH₂NH₂ | ~150-155 | ~150-155 | ~150-155 |
| Other Pyridine C | ~120-145 | ~120-145 | ~120-145 |
| -CH₂- | ~45-50 | ~45-50 | ~45-50 |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration Mode | 2-isomer | 4-isomer | 6-isomer |
| O-H | Stretching | ~3200-3600 (broad) | ~3200-3600 (broad) | ~3200-3600 (broad) |
| N-H | Stretching | ~3300-3500 | ~3300-3500 | ~3300-3500 |
| C-H (Aromatic) | Stretching | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C=C, C=N (Aromatic) | Stretching | ~1550-1650 | ~1550-1650 | ~1550-1650 |
| C-N | Stretching | ~1250-1350 | ~1250-1350 | ~1250-1350 |
| C-O | Stretching | ~1200-1300 | ~1200-1300 | ~1200-1300 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Ion | 2-isomer | 4-isomer | 6-isomer |
| [M]+• | 124.0637 | 124.0637 | 124.0637 |
| [M+H]+ | 125.0715 | 125.0715 | 125.0715 |
| Key Fragments | [M-NH₃]+•, [M-CH₂NH₂]+•, [M-H₂O]+• | [M-NH₃]+•, [M-CH₂NH₂]+•, [M-H₂O]+• | [M-NH₃]+•, [M-CH₂NH₂]+•, [M-H₂O]+• |
Experimental Workflow
A generalized workflow for the comparative spectroscopic analysis of these isomers is outlined below.
Caption: A typical workflow for isomer analysis.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. Record the absorbance spectrum and identify the λ_max values.
4. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ESI source to generate protonated molecules ([M+H]⁺). Acquire the mass spectrum in positive ion mode.
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source to generate the molecular ion ([M]⁺•) and fragment ions.
-
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurements to confirm the elemental composition, utilize a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Signaling Pathways and Logical Relationships
As no specific signaling pathways have been elucidated for these particular isomers, a diagram illustrating the logical relationship between the isomeric structures and their expected spectroscopic output is provided.
Caption: How isomer structure influences spectra.
Validating a Synthetic Pathway to 2-(Aminomethyl)pyridin-3-ol via Isotopic Labeling: A Comparative Guide
For researchers and professionals in drug development, the rigorous validation of a synthetic route is critical to ensure the identity and purity of a target molecule. Isotopic labeling stands as a definitive analytical tool to elucidate reaction mechanisms and confirm atomic transformations within a synthetic sequence. This guide provides a comparative analysis of a proposed synthetic route for 2-(Aminomethyl)pyridin-3-ol, validated through a deuterium labeling study, and contrasts it with an alternative pathway.
Proposed Synthetic Route and Isotopic Validation
The proposed synthesis of this compound initiates from the commercially available 2-aminopyridine-3-carboxylic acid. The strategy involves a one-pot reduction of both the carboxylic acid and the amide (formed in situ or pre-formed) functionalities using a powerful reducing agent.
To validate the mechanism of the reduction step, a key transformation in this route, an isotopic labeling study is proposed. By employing a deuterated reducing agent, such as Lithium Aluminum Deuteride (LAD, LiAlD₄), the precise location of deuterium incorporation in the final product can be determined. This provides unequivocal evidence of the reduction of the carboxylic acid and amide groups. The anticipated outcome is the incorporation of two deuterium atoms on the newly formed aminomethyl group and two deuterium atoms on the hydroxymethyl group, confirming the hydride-based reduction mechanism. The location of the isotopic labels can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
Diagram of the Isotopic Labeling Workflow
Caption: Workflow for the isotopic labeling of this compound.
Comparative Analysis of Synthetic Routes
A comparative overview of the proposed synthetic route and a plausible alternative is presented below. The alternative route commences from 2-amino-3-cyanopyridine, a readily available starting material. This pathway would necessitate the reduction of the nitrile to the corresponding amine and a subsequent step to introduce the hydroxyl group, potentially via diazotization followed by hydrolysis.
| Feature | Proposed Route: Reduction of Carboxylic Acid | Alternative Route: From Cyano Pyridine |
| Starting Material | 2-Aminopyridine-3-carboxylic acid | 2-Amino-3-cyanopyridine |
| Key Transformations | One-pot reduction of carboxylic acid and amide | Nitrile reduction, Diazotization, Hydrolysis |
| Number of Steps | 1-2 | 3-4 |
| Potential Yield | Moderate to High | Moderate |
| Reagent Hazards | Pyrophoric (LiAlH₄) | Potentially explosive diazonium salts |
| Isotopic Labeling | Straightforward with labeled reducing agents | More complex, may require multi-step labeling |
Experimental Protocols
Protocol 1: Synthesis of this compound (Proposed Route)
-
Amide Formation (Optional): 2-Aminopyridine-3-carboxylic acid (1.0 eq) is converted to its corresponding amide by standard methods (e.g., activation with a carbodiimide followed by treatment with ammonia).
-
Reduction: To a suspension of Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of the starting amide (or carboxylic acid, 1.0 eq) in THF is added dropwise at 0 °C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.
-
Work-up: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
Purification: The resulting solid is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Isotopic Labeling and Analysis
-
Deuterium Labeling: The synthesis is performed as described in Protocol 1, substituting LiAlH₄ with Lithium Aluminum Deuteride (LiAlD₄).
-
Mass Spectrometry (MS): The purified product is analyzed by high-resolution mass spectrometry to confirm the incorporation of four deuterium atoms by observing the corresponding increase in the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of signals corresponding to the methylene protons of the aminomethyl and hydroxymethyl groups. ²H (Deuterium) NMR spectroscopy will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical flow of the validation process, from the hypothesis of the reaction mechanism to the analytical confirmation.
Caption: Logical diagram for the validation of the synthetic route.
References
A Comparative Guide to the Electronic Properties of Aminomethyl Pyridinol Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of aminomethyl pyridinol isomers, leveraging insights from Density Functional Theory (DFT) studies. While direct comparative research on this specific family of isomers is not extensively published, this document synthesizes findings from DFT studies on substituted pyridine derivatives to offer a predictive comparison. Such computational analyses are crucial in drug development and materials science for understanding molecular reactivity, stability, and potential biological interactions.
The electronic characteristics of substituted pyridines are significantly influenced by the nature and position of their functional groups. The interplay between the electron-donating aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing pyridine ring nitrogen, dictates the distribution of electron density, and consequently, the molecule's properties.
Comparative Electronic Data
To illustrate the expected variations among isomers, this section presents representative data for three positional isomers of (aminomethyl)pyridin-3-ol. These values are calculated using DFT and are intended to demonstrate the trends in key electronic parameters. The properties compared are the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), and the dipole moment (μ).
The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[1] A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state.[1] The dipole moment reflects the overall polarity of the molecule, which is vital for understanding its solubility and interaction with polar targets like proteins.
| Isomer | Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |
| 2-(Aminomethyl)pyridin-3-ol | ![]() | -5.85 | -0.95 | 4.90 | 2.5 |
| 4-(Aminomethyl)pyridin-3-ol | ![]() | -5.70 | -1.10 | 4.60 | 3.8 |
| 6-(Aminomethyl)pyridin-3-ol | ![]() | -5.90 | -0.90 | 5.00 | 1.9 |
Note: The structures shown are 2D representations. The data in this table is illustrative and based on general principles from DFT studies on substituted pyridines. Actual values would be subject to the specific computational methodology employed.
Analysis of Trends:
-
HOMO-LUMO Gap (ΔE): The 4-(aminomethyl)pyridin-3-ol isomer is predicted to have the smallest energy gap, suggesting it is the most reactive of the three. This increased reactivity can be attributed to the synergistic electron-donating effects of the hydroxyl and aminomethyl groups at positions that enhance charge transfer within the molecule. Conversely, the 6-aminomethyl isomer is expected to be the most kinetically stable due to a larger energy gap.
-
Dipole Moment (μ): The position of the aminomethyl group significantly alters the molecule's overall polarity. The 4-substituted isomer exhibits the largest dipole moment due to the alignment of the bond dipoles of the substituents and the ring nitrogen, leading to a greater net molecular dipole. The 6-substituted isomer is predicted to have the lowest dipole moment.
Experimental Protocols: Computational Methodology
The electronic properties presented are typically determined through DFT calculations. A standard and widely accepted protocol for such a study is outlined below.
1. Geometry Optimization: The molecular geometry of each isomer is optimized to find its most stable, lowest-energy conformation. This is a crucial first step as the electronic properties are highly dependent on the molecular structure.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[2][3]
-
Basis Set: 6-311++G(d,p) is a Pople-style basis set that is sufficiently flexible for describing the electronic structure of molecules containing heteroatoms and hydrogen bonding.[2]
2. Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
3. Electronic Property Calculations: Once the optimized geometry is confirmed, single-point energy calculations are performed to determine the electronic properties.
-
Properties Calculated:
-
HOMO and LUMO Energies: These frontier molecular orbitals are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4]
-
Dipole Moment: This is calculated to understand the molecule's polarity.
-
-
Software: The Gaussian suite of programs is a standard software package for these types of calculations.[2]
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
References
Assessing the Drug-Likeness of 2-(Aminomethyl)pyridin-3-ol: A Comparative Analysis Based on Lipinski's Rule of Five
In the landscape of modern drug discovery, the "drug-likeness" of a compound is a critical concept that helps to predict its potential for oral bioavailability and subsequent success as a therapeutic agent. One of the most widely recognized guidelines for assessing drug-likeness is Lipinski's rule of five. This guide provides a comprehensive analysis of 2-(Aminomethyl)pyridin-3-ol's drug-likeness by comparing its physicochemical properties against Lipinski's rule of five and other established computational filters, namely Veber's rule and the Ghose filter.
For the purpose of this analysis, the physicochemical properties of the closely related isomer, (2-Amino-pyridin-3-yl)-methanol, are utilized as a proxy for this compound, given their identical molecular formula (C₆H₈N₂O) and anticipated similar properties.
Physicochemical Properties and Drug-Likeness Assessment
The drug-likeness of a compound is evaluated based on several key physicochemical parameters. The following table summarizes these properties for our compound of interest and compares them against the criteria set by Lipinski's rule of five, Veber's rule, and the Ghose filter.
| Parameter | (2-Amino-pyridin-3-yl)-methanol Value | Lipinski's Rule of Five | Veber's Rule | Ghose Filter | Assessment |
| Molecular Weight (MW) | 124.14 g/mol [1] | < 500 Da | - | 160 - 480 Da | Pass |
| LogP (Octanol-Water Partition Coefficient) | 0.2[1] | ≤ 5 | - | -0.4 to 5.6 | Pass |
| Hydrogen Bond Donors (HBD) | 2[1] | ≤ 5 | ≤ 12 (sum of HBD & HBA) | - | Pass |
| Hydrogen Bond Acceptors (HBA) | 3[1] | ≤ 10 | ≤ 12 (sum of HBD & HBA) | - | Pass |
| Rotatable Bonds | 1[1] | - | ≤ 10 | - | Pass |
| Topological Polar Surface Area (TPSA) | 59.1 Ų[1] | - | ≤ 140 Ų | - | Pass |
| Molar Refractivity | Not Calculated | - | - | 40 - 130 | - |
| Number of Atoms | 17 | - | - | 20 - 70 | Fail |
Analysis:
Based on the data presented, this compound, as represented by its isomer, demonstrates excellent drug-like characteristics according to Lipinski's rule of five and Veber's rule. The compound does not violate any of the criteria set forth by these two rules.
-
Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of its criteria.[2][3][4][5] Our compound of interest satisfies all five conditions, indicating a high probability of good oral bioavailability.
-
Veber's Rule: This rule focuses on molecular flexibility and polar surface area as key determinants of oral bioavailability.[3][6] With only one rotatable bond and a topological polar surface area well below the 140 Ų threshold, the compound also comfortably passes Veber's criteria.
-
Ghose Filter: This filter defines a broader range for some parameters.[2][4][7][8] While the compound's LogP falls within the acceptable range, its molecular weight is below the lower limit of 160 Da, and the total number of atoms is less than the required 20. This suggests that while the compound has favorable properties, it may be smaller than typical drug molecules according to this specific filter.
Experimental and Computational Methodologies
The assessment of the physicochemical properties presented in this guide is based on computationally derived data from established chemical databases.
Experimental Protocol for Physicochemical Property Determination (General Overview):
-
Molecular Weight: Determined from the molecular formula (C₆H₈N₂O) using the atomic weights of the constituent atoms.
-
LogP (Octanol-Water Partition Coefficient): This value is typically determined experimentally using the shake-flask method, which involves measuring the distribution of the compound between n-octanol and water. Computationally, it is often estimated using methods like XLogP, which is an atom-additive method that calculates logP based on the contributions of individual atoms and correction factors for intramolecular interactions. The value of 0.2 for (2-Amino-pyridin-3-yl)-methanol is a computationally derived XLogP3-AA value.[1]
-
Hydrogen Bond Donors and Acceptors: These are determined by counting the number of O-H and N-H bonds (donors) and the number of nitrogen and oxygen atoms (acceptors) in the molecule's structure.[9]
-
Rotatable Bonds: This is the count of any single bond, not in a ring, bound to a non-terminal heavy (i.e., non-hydrogen) atom.
-
Topological Polar Surface Area (TPSA): This is calculated by summing the surface contributions of all polar atoms (usually oxygens and nitrogens) in a molecule.
Workflow for Drug-Likeness Assessment
The following diagram illustrates the logical workflow for assessing the drug-likeness of a compound based on Lipinski's Rule of Five.
References
- 1. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. Veber's rule: Significance and symbolism [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ghose filter (CXN) [squonk.it]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. support.collaborativedrug.com [support.collaborativedrug.com]
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount to predicting potential off-target effects and identifying novel therapeutic applications. This guide provides a comparative analysis of the biological targets of aminomethylpyridine derivatives, a scaffold of growing interest in medicinal chemistry. While comprehensive cross-reactivity data for a single aminomethylpyridine derivative across diverse target classes is not extensively available in the public domain, this document synthesizes existing research to offer insights into the potential interaction landscape of this chemical family.
The aminomethylpyridine core is a versatile scaffold that has been incorporated into a variety of biologically active molecules. Studies have demonstrated its interaction with several classes of enzymes and its potential as an anticancer agent. This guide summarizes the available quantitative data, provides representative experimental protocols for assessing cross-reactivity, and visualizes key signaling pathways and experimental workflows.
Comparative Biological Activity of Aminomethylpyridine Derivatives
The following table summarizes the inhibitory activities of various aminomethylpyridine derivatives against different biological targets. It is important to note that these data points are from studies on different analogs and do not represent a head-to-head comparison of a single compound. However, this compilation illustrates the diverse range of targets that the aminomethylpyridine scaffold can interact with, highlighting the potential for cross-reactivity.
| Compound Class | Target | Measurement | Value | Reference Compound |
| 5-Aminomethyl-pyridines | Dipeptidyl Peptidase-4 (DPP-4) | IC₅₀ | 10 nM | Vildagliptin, Sitagliptin |
| 5-Aminomethyl-pyridines | Dipeptidyl Peptidase-8 (DPP-8) | IC₅₀ | 6600 nM | - |
| 4-(Aminomethyl)-pyridines | Lysyl Oxidase-Like 2 (LOXL2) | IC₅₀ | Potent, irreversible | - |
| 4-Aminomethylpyridine derivs. | Copper-Containing Amine Oxidases | IC₅₀ | as low as 2.0 x 10⁻⁸ M | - |
| 3-Aminomethyl pyridine chalcones | MCF-7 (Breast Cancer Cell Line) | IC₅₀ | 0.0067 µM | Fluorouracil |
| Pyridine derivatives | HepG2 (Liver Cancer Cell Line) | IC₅₀ | 4.5 µM | - |
Experimental Protocols
To facilitate further research into the cross-reactivity of 2-(Aminomethyl)pyridin-3-ol and its analogs, detailed methodologies for key experimental assays are provided below.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound (e.g., this compound)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplates
-
Microplate reader capable of detecting the reaction product (e.g., absorbance, fluorescence, luminescence)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the test compound in the assay buffer. Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the formation of the product over time at regular intervals. The rate of the reaction is determined from the linear phase of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Radioligand Binding Assay for G Protein-Coupled Receptors (GPCRs)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific GPCR.[1][2]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand specific for the GPCR (e.g., [³H]-agonist or antagonist)
-
Test compound (e.g., this compound)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways that may be modulated by aminomethylpyridine derivatives and a typical workflow for assessing cross-reactivity.
Conclusion
The aminomethylpyridine scaffold demonstrates a propensity to interact with a diverse set of biological targets, including enzymes and components of cancer cell signaling pathways. The provided data, while not exhaustive for a single molecule, strongly suggests that a thorough cross-reactivity profiling of any new aminomethylpyridine-based drug candidate is a critical step in its preclinical development. The experimental protocols and pathway diagrams included in this guide are intended to serve as a valuable resource for researchers embarking on such investigations. Further studies are warranted to build a comprehensive understanding of the selectivity and potential polypharmacology of this compound and its analogs.
References
Safety Operating Guide
Prudent Disposal of 2-(Aminomethyl)pyridin-3-ol: A Guide to Safety and Compliance
Disclaimer: This document provides essential safety and logistical information based on general laboratory best practices and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for 2-(Aminomethyl)pyridin-3-ol (CAS No. 194665-89-9) was not available through the conducted search. Researchers, scientists, and drug development professionals must obtain and adhere to the SDS provided by the manufacturer for this compound before handling or disposal. The following information is for guidance purposes only and should not replace the specific instructions in the official SDS.
The proper disposal of chemical waste is paramount for laboratory safety and environmental protection. For compounds like this compound, which belongs to the aminopyridine family, stringent disposal procedures are necessary due to their potential hazards. Based on the safety data for analogous compounds, substances in this chemical class are often corrosive and can cause severe skin burns and eye damage[1][2][3]. Therefore, handling and disposal require strict adherence to safety protocols.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is critical to prevent accidental exposure. Contaminated clothing should be removed immediately, and any skin contact should be rinsed thoroughly with water[1][3]. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention[1][3].
General Personal Protective Equipment (PPE) for Handling Pyridine-Based Waste:
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | Protects against splashes and vapors that can cause severe eye damage[1][3]. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to severe burns[1][2]. |
| Skin and Body Protection | Lab coat, long-sleeved shirt, and trousers. Chemical-resistant apron for larger quantities. | Minimizes the risk of skin exposure to the chemical. |
| Respiratory Protection | Use in a well-ventilated area. A respirator with an appropriate cartridge may be required if vapors are generated. | Protects against inhalation of potentially harmful vapors. |
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound, based on related compounds, is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant in accordance with all local, regional, and national regulations[1][3].
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[1]. Leave chemicals in their original containers if possible[1].
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids[2].
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, as documented on the label.
-
-
Handling Uncleaned Containers:
-
Empty containers that held this compound should be handled as the product itself until they have been properly decontaminated[1].
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of chemical waste.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the manufacturer's SDS, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for Handling 2-(Aminomethyl)pyridin-3-ol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for 2-(Aminomethyl)pyridin-3-ol (CAS RN: 194665-89-9), a key reagent in various research and development applications. The following procedural guidance is designed to minimize risk and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1] | To protect against potential splashes that can cause severe eye damage. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[3][4] | To prevent skin contact which may cause severe burns or irritation.[1] |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities or increased risk of exposure, a chemical-resistant suit may be necessary.[1][3] | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator is required.[5] | To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[1] |
Experimental Workflow for Safe Handling
A systematic workflow is critical to maintaining a safe laboratory environment when working with this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Emergency Response Protocol
| Situation | Action |
| Skin Contact | Immediately remove all contaminated clothing.[1][5] Rinse the affected skin area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[1][5] Seek immediate medical attention.[1][5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][5] Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1] |
| Minor Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[5] Ensure adequate ventilation.[5] |
| Major Spill | Evacuate the area.[5] Wear appropriate PPE, including respiratory protection.[5] Contain the spill and prevent it from entering drains.[5] Collect the material for disposal.[5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
All waste materials should be disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[5] Waste containers should be clearly labeled with the contents.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



